ACBI3
Descripción
Propiedades
Fórmula molecular |
C50H62N14O6S2 |
|---|---|
Peso molecular |
1019.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1 |
Clave InChI |
DQRZNYPHOWVXPQ-YDUPODKQSA-N |
SMILES isomérico |
C[C@H]1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
SMILES canónico |
CC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
Origen del producto |
United States |
Foundational & Exploratory
ACBI3: A Technical Whitepaper on a Pan-KRAS Degrader for Drug Development Professionals
December 8, 2025
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, representing a long-standing and challenging target for therapeutic intervention. While the development of allele-specific inhibitors for mutations like KRAS G12C has marked a significant breakthrough, the majority of KRAS-driven cancers harbor other mutations for which no targeted therapies exist. This has spurred the development of pan-KRAS inhibitors and degraders. ACBI3 has emerged as a first-in-class, potent, and selective pan-KRAS degrader. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of multiple KRAS variants.[1][2] Developed through a collaboration between the University of Dundee and Boehringer Ingelheim, this compound links a high-affinity ligand for the KRAS switch II pocket to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual-binding capability allows this compound to recruit the VHL E3 ligase to KRAS, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] A key advantage of this degradation-based approach over simple inhibition is the potential for more profound and sustained downstream pathway suppression.[1][2] this compound has demonstrated the ability to degrade 13 of the 17 most prevalent oncogenic KRAS variants, sparing the closely related HRAS and NRAS paralogs.[1][2]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate KRAS protein. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the target KRAS protein and the VHL E3 ubiquitin ligase, forming a ternary complex (KRAS-ACBI3-VHL).[1][7] The stability of this complex is a critical determinant of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS protein.
-
Proteasomal Degradation: The poly-ubiquitinated KRAS is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling of this compound: After inducing degradation, this compound is released and can engage another KRAS protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
This mechanism results in the potent and sustained reduction of total KRAS protein levels, leading to the inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Parameter | Cell Line | KRAS Mutant | Value | Reference(s) |
| DC50 (nM) | GP2d | G12D | 3.9 | [7] |
| GP5d | G12D | 2 | [8][9] | |
| SW620 | G12V | 7 | [8][9] | |
| IC50 (nM) | GP5d | G12D | 5 | [8][9] |
| SW620 | G12V | 15 | [8][9] | |
| Geometric Mean | Mutant | 478 | [8][10] | |
| Geometric Mean | Wild-Type | 8300 | [8][10] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of proliferation.
Table 2: Binding Affinities
| Parameter | Binding Partners | Value (nM) | Reference(s) |
| Kd | This compound to KRAS G12D (GDP-bound) | 5 ± 1 | [9] |
| This compound to KRAS G12V (GDP-bound) | 4 ± 1 | [9] | |
| This compound to VCB + KRAS G12D (Ternary Complex) | 4 ± 1 | [9] | |
| This compound to KRAS G12D-GCP (Ternary Complex with VCB) | 221 | [11] | |
| This compound to VHL (Binary Complex Half-life >2000 s) | - | [7] | |
| This compound Ternary Complex Stability | 6 | [7] |
Kd: Dissociation constant. VCB: VHL-ElonginC-ElonginB complex. GCP: Guanosine-5′-[(β,γ)-methyleno]triphosphate, a non-hydrolyzable GTP analog.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Model | Dosing | Value | Reference(s) |
| Tumor Growth Inhibition | KRAS Mutant Xenograft | 30 mg/kg i.p. daily | 127% (regression) | [10] |
| Cmax | Mouse | 30 mg/kg s.c. | 70 nM | [8] |
| tmax | Mouse | 30 mg/kg s.c. | 2 h | [8] |
| Clearance | Mouse | 2 mg/kg i.v. | 39 mL/(L·h) | [8] |
| Volume of Distribution (Vss) | Mouse | 2 mg/kg i.v. | 1.6 L/kg | [8] |
i.p.: intraperitoneal; s.c.: subcutaneous; i.v.: intravenous.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of pan-KRAS degraders like this compound. The following sections outline key experimental protocols.
Western Blotting for KRAS Degradation
This protocol is used to quantify the reduction in KRAS protein levels following treatment with this compound.
Materials:
-
KRAS mutant cancer cell lines (e.g., GP2d, SW620)
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities using densitometry software. Normalize KRAS levels to the loading control. Calculate DC50 and Dmax values.
Cell Viability Assay
This assay measures the effect of this compound on cancer cell proliferation.
Materials:
-
KRAS mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
This compound and vehicle control
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, resazurin)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate plates for a specified period (e.g., 5 days).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of this compound to KRAS and the VHL E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant KRAS protein (GDP-bound)
-
Purified recombinant VCB complex
-
This compound in a suitable buffer
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the target protein (e.g., KRAS or VCB) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized surface.
-
Data Collection: Monitor the change in refractive index in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Ternary Complex Analysis: To measure ternary complex affinity, one protein (e.g., VCB) can be immobilized, and the other protein (KRAS) can be co-injected with this compound.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS mutant cancer cell line (e.g., RKN)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant KRAS mutant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a specified volume (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous) at a defined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate tumor growth inhibition.
Signaling Pathways
KRAS is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream pathways that drive tumorigenesis.
The KRAS Signaling Cascade
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. Oncogenic mutations lock KRAS in the active state, leading to constitutive activation of downstream effector pathways, most notably:
-
RAF-MEK-ERK (MAPK) Pathway: This is the most well-characterized KRAS effector pathway. Activated KRAS recruits RAF kinases to the cell membrane, initiating a phosphorylation cascade that activates MEK and then ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation, survival, and differentiation.
-
PI3K-AKT-mTOR Pathway: Activated KRAS can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. AKT, in turn, activates the mTOR signaling pathway, which is a master regulator of cell growth, metabolism, and survival.
By inducing the degradation of KRAS, this compound effectively shuts down these oncogenic signaling cascades.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. Its ability to degrade a broad spectrum of KRAS mutants provides a promising strategy to overcome the limitations of allele-specific inhibitors and address a wider patient population. The comprehensive data presented in this whitepaper underscore the potential of this compound as a valuable research tool and a foundation for the development of novel cancer therapeutics. Future research will likely focus on optimizing the pharmacokinetic properties of this compound to improve its oral bioavailability and on exploring its efficacy in combination with other anticancer agents. The continued investigation of pan-KRAS degraders holds the promise of transforming the treatment landscape for some of the most challenging human cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 三重複合体の形成 [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a Highly Cooperative PROTAC Degrader Targeting GTP-Loaded KRAS(On) Alleles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the PROTAC Mechanism of ACBI3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of ACBI3, a first-in-class, potent, and selective pan-KRAS degrader. This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a novel therapeutic strategy for cancers driven by a wide range of KRAS mutations. This document details the mechanism of action, quantitative performance, and the experimental protocols used to characterize this molecule.
Core Mechanism of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the KRAS protein, a key driver in many cancers.[1] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] The structure of this compound consists of three key components: a ligand that binds to the target protein (pan-KRAS), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]
The mechanism unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both the KRAS protein and the VHL E3 ligase, bringing them into close proximity to form a stable ternary complex.[4][5] This critical step is a cornerstone of this compound's design, which was guided by the optimization of this ternary complex's stability and durability.[4]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the KRAS protein. This results in the formation of a polyubiquitin chain on KRAS.[5]
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and subsequently degrade the tagged KRAS protein.[6]
-
Catalytic Action: After KRAS is degraded, this compound is released and can bind to another KRAS protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single molecule of this compound to induce the degradation of multiple KRAS proteins, leading to a profound and sustained suppression of MAPK signaling.[4]
A key feature of this compound is its ability to degrade 13 of the 17 most prevalent oncogenic KRAS variants, making it a "pan-KRAS" degrader.[3] It demonstrates high selectivity for KRAS over its closely related paralogs, HRAS and NRAS.[3] To confirm that the degradation is dependent on the recruitment of the E3 ligase, a negative control compound, cis-ACBI3, was developed. This stereoisomer is deficient in binding to VHL but still binds to KRAS, thereby acting as a non-covalent KRAS inhibitor without inducing its degradation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Ternary Complex Formation
| Parameter | KRAS Mutant | Value (nM) | Assay | Reference |
| KD | KRASG12D-GDP | 5 ± 1 | Surface Plasmon Resonance (SPR) | [7] |
| KD | KRASG12V-GDP | 4 ± 1 | Surface Plasmon Resonance (SPR) | [7] |
| KD | VCB + KRASG12D | 4 ± 1 | Fluorescence Polarization (FP) | [7] |
| Kd (Ternary Complex) | VHL:this compound:KRAS | 6 | Surface Plasmon Resonance (SPR) | [8] |
Table 2: Cellular Degradation and Anti-proliferative Activity
| Parameter | Cell Line | KRAS Mutant | Value (nM) | Assay Duration | Reference |
| DC50 | GP2d | KRASG12D | 3.9 | - | [2] |
| DC50 | GP5d | KRASG12D | 2 | 24 hours | [7][9] |
| DC50 | SW620 | KRASG12V | 7 | 24 hours | [7][10] |
| IC50 | GP5d | KRASG12D | 5 | 5 days | [7][9] |
| IC50 | SW620 | KRASG12V | 15 | 5 days | [10] |
| Geometric Mean IC50 | KRAS mutant cell lines | various | 478 | 5 days | [3][11] |
| Geometric Mean IC50 | KRASWT cell lines | Wild-Type | 8300 | 5 days | [3][11] |
Table 3: In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | KRAS Mutant | Dosing | Outcome | Reference |
| Mouse | RKN | KRASG12V | 30 mg/kg, i.p., daily | Tumor regression | [12] |
| Mouse | GP2d | KRASG12D | 30 mg/kg, s.c., daily | 127% tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound to KRAS mutants and the dissociation constant (Kd) of the VHL:this compound:KRAS ternary complex.
-
Instrumentation: Biacore instrument (e.g., Biacore 3000).
-
Procedure:
-
Ligand Immobilization: A suitable sensor chip (e.g., CM5) is activated. The ligand (e.g., streptavidin) is immobilized on the chip surface. Biotinylated KRAS protein is then captured on the streptavidin-coated surface.
-
Analyte Injection: A series of concentrations of the analyte (this compound) in running buffer are injected over the chip surface.
-
Ternary Complex Formation: For ternary complex analysis, the VHL-ElonginB-ElonginC (VCB) complex is co-injected with this compound over the KRAS-immobilized surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, measured in resonance units (RU), is recorded in real-time to generate sensorgrams.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Fluorescence Polarization (FP) for Ternary Complex Formation
-
Objective: To measure the formation of the VCB:this compound:KRASG12D ternary complex.
-
Principle: The binding of a small fluorescently labeled molecule to a larger protein results in a slower rotation and thus an increase in the polarization of the emitted light.
-
Procedure:
-
A fluorescently labeled VCB complex is used as the tracer.
-
Constant concentrations of the tracer and KRASG12D are incubated with varying concentrations of this compound in a microplate.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The increase in polarization indicates the formation of the ternary complex, and the data is fitted to determine the binding affinity (KD).
-
Whole-Cell Proteomics for Selectivity Profiling
-
Objective: To assess the selectivity of this compound-induced degradation across the entire proteome.
-
Procedure:
-
Cell Treatment: GP2d cells are treated with 50 nM this compound or the inactive control, cis-ACBI3, for 8 hours.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each sample are labeled with different isobaric TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of each protein is quantified by comparing the reporter ion intensities from the TMT labels. The results are often visualized as a volcano plot to identify proteins that are significantly downregulated by this compound compared to the control.
-
Capillary Electrophoresis for Cellular Degradation (DC50)
-
Objective: To quantify the concentration of this compound required to degrade 50% of the target KRAS protein in cells.
-
Procedure:
-
Cell Treatment: Cancer cell lines (e.g., GP5d, SW620) are treated with a range of this compound concentrations for 24 hours.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Protein Quantification: The levels of the target KRAS protein (e.g., KRASG12D, KRASG12V) and a housekeeping protein (e.g., GAPDH) are quantified using an automated capillary electrophoresis system (e.g., Wes system). This system separates proteins by size, and specific antibodies are used for immunodetection.
-
Data Analysis: The KRAS protein levels are normalized to the housekeeping protein. The DC50 value is determined by plotting the percentage of KRAS degradation against the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (IC50)
-
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
-
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 5 days.
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the this compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Immunodeficient mice (e.g., nude or NSG mice) are used.
-
Procedure:
-
Tumor Implantation: Human cancer cells (e.g., RKN or GP2d) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Dosing and Formulation: this compound is formulated as a nano-milled suspension and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a dose of 30 mg/kg daily.[2][12] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound leading to KRAS degradation and inhibition of downstream signaling.
Experimental Workflow for this compound Characterization
Caption: High-level experimental workflow for the characterization of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. eubopen.org [eubopen.org]
- 8. dundee.ac.uk [dundee.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting KRAS: from metabolic regulation to cancer treatment | springermedizin.de [springermedizin.de]
ACBI3: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the target selectivity profile of ACBI3, a first-in-class, potent, and selective pan-KRAS degrader. This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of multiple oncogenic KRAS variants.[1][2][3] This document details its mechanism of action, quantitative binding and degradation data, impact on cellular signaling, and the experimental methodologies used for its characterization.
Mechanism of Action: Targeted Protein Degradation
This compound operates as a PROTAC, a molecule with two distinct domains connected by a linker.[1][4] One end binds to the target protein, KRAS, while the other end recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) protein.[2][3][5] This induced proximity facilitates the formation of a ternary complex between KRAS, this compound, and VHL.[2][5] The E3 ligase then tags the KRAS protein with ubiquitin, marking it for degradation by the cell's proteasome.[6][7] This catalytic process leads to the elimination of the KRAS protein rather than just its inhibition.[8]
Target Selectivity and Potency
This compound demonstrates high potency and selectivity for a broad range of KRAS mutants while sparing its closely related paralogs, HRAS and NRAS.[2][3] It has been shown to effectively degrade 13 of the 17 most common oncogenic KRAS variants.[6][7][8]
Binding Affinity and Ternary Complex Formation
The binding affinity of this compound to KRAS and its ability to form a stable ternary complex with VHL are critical for its degradation activity. These have been quantified using biophysical assays such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).[9][10]
| Parameter | Target | Assay | Value (KD) | Reference |
| Binding Affinity | KRASG12D GDP | SPR | 5 ± 1 nM | [9] |
| Binding Affinity | KRASG12V GDP | SPR | 4 ± 1 nM | [9] |
| Binding Affinity | VCB + KRASG12D | FP | 4 ± 1 nM | [9] |
| Ternary Complex Affinity | KRAS + VHL | SPR | 6 nM | [10] |
Cellular Degradation and Antiproliferative Activity
In cellular contexts, this compound induces potent degradation of KRAS, leading to significant antiproliferative effects in KRAS-mutant cancer cell lines.
| Parameter | Cell Line | KRAS Mutant | Assay | Value | Reference |
| Cellular Degradation | GP5d | G12D | Capillary Electrophoresis | DC50 = 2 nM (24h) | [9] |
| Cellular Degradation | SW620 | G12V | Capillary Electrophoresis | DC50 = 7 nM (24h) | [9] |
| Antiproliferation | GP5d | G12D | CellTiterGlo (5 days) | IC50 = 5 nM | [9] |
| Antiproliferation | SW620 | G12V | CellTiterGlo (5 days) | IC50 = 15 nM | [9] |
| Antiproliferation | KRAS Mutant Panel | Various | CellTiterGlo | Geometric Mean IC50 = 478 nM | [2][4] |
| Antiproliferation | KRASWT Panel | Wild-Type | CellTiterGlo | Geometric Mean IC50 = 8.3 µM | [2][4] |
Proteome-Wide Selectivity
To assess its selectivity across the entire proteome, unbiased global proteomics using mass spectrometry was performed. The results confirm that this compound selectively degrades KRAS without significantly affecting the levels of HRAS or NRAS.[2][10]
| Protein | Cell Line | Treatment | Log2 Fold Change | -logP Value | Reference |
| HRAS | GP2d | 50 nM this compound | -0.0006 | 0.001 | [2][10] |
| NRAS | GP2d | 50 nM this compound | -0.12 | 0.52 | [2][10] |
Signaling Pathway Modulation
KRAS is a central node in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[9][11] Oncogenic KRAS mutations lead to constitutive activation of this pathway, driving tumor growth.[9] By degrading KRAS, this compound effectively suppresses this downstream signaling.[2][3] This leads to a profound and sustained reduction in the phosphorylation of ERK, a key downstream effector.[12]
Experimental Methodologies
The characterization of this compound's selectivity profile involves a suite of biochemical, biophysical, and cellular assays.
-
Surface Plasmon Resonance (SPR): Used to measure the binding kinetics and affinity (KD) between this compound, KRAS, and VHL in real-time.[9][10] This label-free technique immobilizes one binding partner on a sensor chip and flows the other over it, detecting changes in the refractive index upon binding.
-
Fluorescence Polarization (FP): An in-solution technique to measure binding affinity. It relies on the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled molecule when it binds to a larger partner.[9]
-
Whole-Cell Proteomics (Mass Spectrometry): Provides an unbiased, global assessment of protein level changes upon treatment with this compound. This is the gold standard for determining on- and off-target effects of degraders.[2][10][11]
-
Capillary Electrophoresis / Western Blot: Used to quantify the extent of KRAS degradation in cells (DC50 - concentration for 50% degradation) after treatment with this compound.[9]
-
Cell Viability Assays (e.g., CellTiter-Glo®): Measure the effect of KRAS degradation on cell proliferation and viability (IC50 - concentration for 50% inhibition).[9]
-
X-ray Crystallography: Provides high-resolution structural information of the ternary complex (KRAS-ACBI3-VHL), guiding the rational design and optimization of the degrader.[5][12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 8. 8qvu - Crystal Structure of ligand this compound in complex with KRAS G12D C118S GDP and pVHL:ElonginC:ElonginB complex - Summary - Protein Data Bank Japan [pdbj.org]
- 9. eubopen.org [eubopen.org]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rcsb.org [rcsb.org]
The Structural Basis of ACBI3-KRAS Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the binding of ACBI3 to KRAS. This compound is a first-in-class, potent, and selective pan-KRAS degrader developed as a proteolysis-targeting chimera (PROTAC). It has demonstrated the ability to degrade 13 of the 17 most prevalent oncogenic KRAS variants, offering a promising therapeutic strategy for a broad range of KRAS-mutant cancers.[1][2][3][4][5] This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a heterobifunctional small molecule that simultaneously binds to a target protein (KRAS) and an E3 ubiquitin ligase.[6] Specifically, this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[3][4][5] This induced proximity facilitates the ubiquitination of KRAS, marking it for degradation by the proteasome.[4] This degradation-based approach leads to a more profound and sustained inhibition of the KRAS signaling pathway compared to traditional small molecule inhibitors.[1][2] The design of this compound was guided by a structure-based approach, optimizing the stability of the KRAS:this compound:VHL ternary complex.[1][2][3]
Quantitative Binding and Activity Data
The following tables summarize the key quantitative data characterizing the binding affinity, degradation potency, and anti-proliferative effects of this compound.
Table 1: Binding Affinity of this compound to KRAS and VHL
| Assay Type | Target Protein(s) | Ligand | Binding Constant (KD) | Reference |
| Surface Plasmon Resonance (SPR) | KRASG12D GDP | This compound | 5 ± 1 nM | [7] |
| Surface Plasmon Resonance (SPR) | KRASG12V GDP | This compound | 4 ± 1 nM | [7] |
| Fluorescence Polarization (FP) | VCB + KRASG12D | This compound | 4 ± 1 nM | [7] |
| Not Specified | VHL | This compound | High-affinity engagement (binary complex half-life >2000 s) | [6] |
| Not Specified | KRAS:this compound:VHL Ternary Complex | - | 6 nM | [6] |
Table 2: Cellular Degradation and Anti-proliferative Activity of this compound
| Assay Type | Cell Line | KRAS Mutant | Parameter | Value | Reference |
| Capillary Electrophoresis | GP5d | KRASG12D | DC50 (24h) | 2 nM | [7] |
| Capillary Electrophoresis | SW620 | KRASG12V | DC50 (24h) | 7 nM | [2][7] |
| Not Specified | GP2d | Not Specified | DC50 | 3.9 nM | [6] |
| CellTiter-Glo | GP5d | KRASG12D | IC50 (5 days) | 5 nM | [7] |
| CellTiter-Glo | SW620 | KRASG12V | IC50 (5 days) | 15 nM | [2][7] |
| Not Specified | KRAS mutant cell lines | Various | Geometric Mean IC50 | 478 nM | [1][6][8] |
| Not Specified | KRASWT cell lines | Wild-Type | Geometric Mean IC50 | 8.3 µM | [1][8] |
Signaling Pathway and Mechanism of Action
KRAS is a central node in cellular signaling, and its activation leads to the stimulation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation.[2][9] this compound-mediated degradation of KRAS leads to a potent and long-lasting reduction in KRAS signaling.[1][3]
Caption: KRAS signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the this compound-KRAS interaction.
X-ray Crystallography of the KRAS:this compound:VHL Ternary Complex
X-ray crystallography was employed to determine the three-dimensional structure of the KRAS:this compound:VHL ternary complex, providing atomic-level insights into the molecular interactions. The crystal structure is available in the Protein Data Bank (PDB) under the accession code 8QVU .[2][10]
Protein Expression and Purification:
-
Human KRAS (specifically the G12D mutant with a C118S mutation to prevent disulfide-linked dimerization) and the VHL:ElonginC:ElonginB (VCB) complex are expressed in Escherichia coli.[10]
-
Proteins are purified using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure high purity.
Crystallization:
-
The purified KRAS and VCB complex are mixed in a stoichiometric ratio with this compound.
-
The ternary complex is concentrated to an appropriate level for crystallization screening.
-
Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various commercially available or in-house prepared screens.
-
Crystals are grown, harvested, and cryo-protected for data collection.
Data Collection and Structure Determination:
-
X-ray diffraction data are collected at a synchrotron source.[10]
-
The collected data are processed, and the structure is solved using molecular replacement, using existing structures of KRAS and VCB as search models.
-
The model is refined, and the ligand (this compound) is built into the electron density map.[11]
Biophysical Characterization of Binding
Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinity between this compound and KRAS.
-
A purified KRAS protein is immobilized on the surface of an SPR sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
Fluorescence Polarization (FP): FP is utilized to measure the binding of this compound to the VCB complex in the presence of KRAS.
-
A fluorescently labeled ligand that binds to VCB is used.
-
In the absence of a competitor, the labeled ligand bound to the large VCB complex tumbles slowly in solution, resulting in high fluorescence polarization.
-
Increasing concentrations of this compound are added, which compete with the fluorescent ligand for binding to VCB.
-
The displacement of the fluorescent ligand results in it tumbling more rapidly, leading to a decrease in fluorescence polarization.
-
The KD is determined by fitting the concentration-response curve.
Cellular Assays
Degradation Assay (DC50 Determination): The half-maximal degradation concentration (DC50) is the concentration of this compound required to degrade 50% of the target protein.
-
Cancer cell lines with specific KRAS mutations (e.g., GP5d, SW620) are cultured.[7]
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
The levels of KRAS protein are quantified using methods such as Western blotting or capillary electrophoresis.
-
The DC50 value is calculated by fitting the dose-response curve.
Anti-proliferative Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) measures the effectiveness of a compound in inhibiting cell growth.
-
KRAS mutant and wild-type cell lines are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound for an extended period (e.g., 5 days).[7][8]
-
Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Structural Determination Workflow
The following diagram illustrates the general workflow for the structural and biophysical characterization of the this compound-KRAS interaction.
Caption: Workflow for the characterization of this compound-KRAS binding.
Conclusion
The development of this compound represents a significant advancement in targeting KRAS, a notoriously challenging oncogene. The structural and biophysical data presented herein provide a detailed understanding of the molecular basis for its potent and selective degradation of multiple KRAS mutants. The formation of a stable ternary complex with KRAS and the VHL E3 ligase is the cornerstone of its mechanism. The experimental protocols outlined serve as a guide for researchers in the field of targeted protein degradation and KRAS-directed therapies. The continued investigation into the structure-activity relationships of such degraders will be pivotal in the development of next-generation cancer therapeutics.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. news-medical.net [news-medical.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
ACBI3: A Technical Whitepaper on the Discovery and Development of a Pan-KRAS Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI3 is a first-in-class, potent, and selective pan-KRAS degrader developed through a collaboration between the University of Dundee and Boehringer Ingelheim.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality for cancers driven by a wide range of KRAS mutations, which have historically been challenging to target with conventional inhibitors. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, occurring in approximately 17-25% of all tumors.[3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric sites. While the recent development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough, a large patient population with other KRAS mutations remains without effective targeted therapies.
This compound was designed to address this unmet need by inducing the degradation of multiple KRAS variants.[1] As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to the target protein (KRAS) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate the oncogenic KRAS protein.[4]
Discovery and Design
The development of this compound was a systematic, structure-guided process.[5] Researchers initiated the design by tethering high-quality small-molecule ligands known to bind to the switch II pocket of KRAS to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This strategy led to the identification of a lead compound capable of forming a stable ternary complex between KRAS and VHL.[5]
Subsequent optimization, guided by biophysical and structural studies, including X-ray crystallography of the KRAS:this compound:VHL ternary complex, led to the development of this compound.[3] This iterative process focused on enhancing ternary complex stability and durability, which are critical for efficient protein degradation.[2]
Physicochemical and Pharmacokinetic Properties
This compound is a large, lipophilic molecule with low aqueous solubility at neutral pH. It exhibits high plasma protein binding and has low intestinal permeability with a high efflux ratio, indicating that it is not orally bioavailable and requires parenteral administration.[6] In mice, this compound displays moderate clearance and a favorable volume of distribution following intravenous dosing.[7]
| Property | Value | Reference |
| Molecular Weight | 1019.25 g/mol | [6] |
| logD @ pH 7.4 | 4.06 | [7] |
| Aqueous Solubility @ pH 6.8 | < 1 µg/mL | [7] |
| Caco-2 Permeability (A→B) | 0.8 x 10⁻⁶ cm/s | [7] |
| Caco-2 Efflux Ratio | 20 | [7] |
| Human Microsomal Stability (%QH) | >88 | [7] |
| Mouse Microsomal Stability (%QH) | >88 | [7] |
| Rat Microsomal Stability (%QH) | 84 | [7] |
| Human Hepatocyte Stability (%QH) | <24 | [7] |
| Mouse Hepatocyte Stability (%QH) | 46 | [7] |
| Rat Hepatocyte Stability (%QH) | 68 | [7] |
| Human Plasma Protein Binding | >99.74% | [7] |
| Mouse Plasma Protein Binding | 99.95% | [7] |
| Rat Plasma Protein Binding | >99.74% | [7] |
| Mouse Clearance (i.v.) | 39 mL/(L·h) | [7] |
| Mouse Volume of Distribution (Vss) | 1.6 L/kg | [7] |
Table 1: Physicochemical and In Vitro ADME Properties of this compound.
| Parameter | Value | Reference |
| Dosing Route | Intravenous (i.v.) | [7] |
| Dose | 2 mg/kg | [7] |
| Mean Residence Time | 0.67 h | [7] |
| Dosing Route | Subcutaneous (s.c.) | [7] |
| Dose | 30 mg/kg | [7] |
| Cmax | 70 nM | [7] |
| tmax | 2 h | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice.
Mechanism of Action
This compound functions as a molecular bridge, bringing together KRAS and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to KRAS, tagging it for degradation by the proteasome. The degradation of KRAS leads to the suppression of downstream signaling pathways, such as the MAPK pathway, which are critical for cancer cell proliferation and survival.[2][7]
Figure 1: Mechanism of Action of this compound. This diagram illustrates the PROTAC-mediated degradation of oncogenic KRAS by this compound.
Preclinical Efficacy
In Vitro Activity
This compound demonstrates potent and selective degradation of a broad range of KRAS mutants while sparing wild-type KRAS.[1] It effectively degrades 13 of the 17 most prevalent oncogenic KRAS alleles.[1] This degradation translates to potent anti-proliferative activity in KRAS-mutant cancer cell lines.[6]
| Assay | Cell Line | KRAS Mutant | Value | Reference |
| Cellular Degradation (DC50) | GP2d | G12D | 3.9 nM | [8] |
| Cellular Degradation (DC50) | SW620 | G12V | 7 nM | [9] |
| Anti-proliferation (IC50) | KRAS Mutant Cell Line Panel (geometric mean) | Various | 478 nM | [6] |
| Anti-proliferation (IC50) | KRAS Wild-Type Cell Line Panel (geometric mean) | Wild-Type | 8.3 µM | [6] |
Table 3: In Vitro Activity of this compound.
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity.[10] Daily intraperitoneal administration of this compound in mice bearing KRAS-mutant tumors resulted in pronounced tumor regressions.[10]
| Xenograft Model | KRAS Mutation | Dosing Regimen | Outcome | Reference |
| RKN | G12V | 30 mg/kg i.p. daily | Tumor regression | [7] |
| GP2d | G12D | 30 mg/kg s.c. daily | Tumor regression (127% TGI) | [8] |
Table 4: In Vivo Efficacy of this compound in Xenograft Models.
Selectivity
This compound exhibits selectivity for KRAS over its closely related paralogs, HRAS and NRAS.[2] Whole-cell proteomic analysis in GP2d cells treated with this compound showed selective degradation of KRAS with no significant effect on HRAS or NRAS levels.[6]
A stereoisomer of this compound, cis-ACBI3, which is deficient in binding to VHL, serves as a negative control.[6] While cis-ACBI3 can still bind to KRAS, it does not induce its degradation, highlighting the VHL-dependent mechanism of action of this compound.[6]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are available in the supplementary materials of the primary publication by Popow et al. in Science.[1] A summary of the key experimental approaches is provided below.
In Vitro Degradation Assays
KRAS degradation was quantified in cancer cell lines using various methods, including capillary electrophoresis and western blotting. Cells were treated with a concentration range of this compound for a specified duration (e.g., 24 hours), after which cell lysates were prepared and analyzed for KRAS protein levels relative to a loading control. The half-maximal degradation concentration (DC50) was determined from the resulting dose-response curves.
Cell Proliferation Assays
The anti-proliferative activity of this compound was assessed using assays such as CellTiter-Glo. Cancer cell lines were seeded in multi-well plates and treated with increasing concentrations of this compound for an extended period (e.g., 5 days). Cell viability was measured, and the half-maximal inhibitory concentration (IC50) was calculated.
Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Human cancer cell lines with specific KRAS mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. This compound was administered parenterally (intraperitoneally or subcutaneously) at a defined dose and schedule. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability.
Figure 2: General Workflow for In Vivo Xenograft Studies.
Conclusion and Future Directions
This compound represents a significant advancement in the field of KRAS-targeted therapies. Its ability to degrade a wide array of oncogenic KRAS mutants provides a promising new strategy for treating a large population of cancer patients with limited therapeutic options. The preclinical data demonstrate its potential as a potent and selective anti-cancer agent.
As this compound is currently in the preclinical stage of development, further studies will be required to evaluate its safety and efficacy in more complex in vivo models and ultimately in human clinical trials. The development of this pan-KRAS degrader provides a valuable tool for the research community to further explore the biology of KRAS-driven cancers and the therapeutic potential of targeted protein degradation. Boehringer Ingelheim has made this compound and its negative control, cis-ACBI3, available to the scientific community through its opnMe portal to facilitate further research.[5]
References
- 1. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. news-medical.net [news-medical.net]
- 4. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. This compound | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
ACBI3: A Pan-Mutant KRAS Degrader for Non-G12C Driven Cancers
An In-depth Technical Guide for Drug Development Professionals
Introduction: The discovery of targeted therapies for KRAS-driven cancers has been a landmark achievement in oncology. However, the initial success has been largely confined to inhibitors of the KRAS G12C mutation, leaving a significant patient population with other KRAS mutations without effective targeted treatment options. ACBI3 emerges as a promising solution to this challenge. It is a first-in-class, potent, and selective pan-KRAS degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology to eliminate a broad spectrum of KRAS mutant proteins, including numerous non-G12C variants. This document provides a comprehensive technical overview of this compound, including its mechanism of action, efficacy data against various non-G12C mutations, and detailed experimental methodologies.
Mechanism of Action: this compound is a heterobifunctional molecule designed to induce the degradation of KRAS through the ubiquitin-proteasome system.[1][2][3] It consists of a ligand that binds to the switch II pocket of KRAS, connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This ternary complex formation of KRAS-ACBI3-VHL facilitates the polyubiquitination of KRAS, marking it for degradation by the proteasome.[6] This degradation leads to a profound and sustained suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is critical for tumor cell proliferation and survival.[1][6][7]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of preclinical models. The following tables summarize the key quantitative data for its activity against non-G12C KRAS mutations.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound against Specific Non-G12C KRAS Mutants.
| KRAS Mutation | Cell Line | DC50 (nM) (24h) | IC50 (nM) (5 days) |
| G12D | GP5d | 2 | 5 |
| G12V | SW620 | 7 | 15 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Binding Affinity of this compound for Non-G12C KRAS Mutants.
| KRAS Mutant | Assay | Binding Affinity (KD, nM) |
| G12D | Surface Plasmon Resonance (SPR) | 5 ± 1 |
| G12V | Surface Plasmon Resonance (SPR) | 4 ± 1 |
| G12D | Fluorescence Polarization (FP) with VCB | 4 ± 1 |
VCB: VHL-ElonginC-ElonginB complex.
Table 3: General Anti-proliferative Activity of this compound.
| Cell Type | Geometric Mean IC50 (nM) |
| KRAS Mutant Cell Lines | 478 |
| KRAS Wild-Type Cell Lines | 8300 |
Table 4: In Vivo Efficacy of this compound.
| Xenograft Model | Dosing Regimen | Outcome |
| RKN (KRAS G12V) | 30 mg/kg, intraperitoneal, daily | Pronounced tumor regressions with a tumor growth inhibition of 127% |
Table 5: Pharmacokinetic Parameters of this compound in Mice.
| Parameter | Value | Dosing |
| Clearance | 39 mL/(L·h) | 2 mg/kg, intravenous |
| Mean Residence Time | 0.67 h | 2 mg/kg, intravenous |
| Cmax | 70 nM | 30 mg/kg, subcutaneous |
| Tmax | 2 h | 30 mg/kg, subcutaneous |
This compound lacks oral bioavailability.[1][6]
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the induced degradation of mutant KRAS, which leads to the shutdown of the MAPK signaling cascade.
Caption: this compound induces the formation of a ternary complex between mutant KRAS and the VHL E3 ligase, leading to KRAS degradation and subsequent inhibition of the MAPK signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies used in the key experiments for this compound characterization.
In Vitro KRAS Degradation Assay (Capillary Electrophoresis)
This assay quantifies the extent of KRAS protein degradation in cells following treatment with this compound.
Caption: Workflow for determining the in vitro degradation of KRAS protein using capillary electrophoresis.
Methodology:
-
Cell Culture: KRAS mutant cell lines (e.g., GP5d for G12D, SW620 for G12V) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24 hours.
-
Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration of the lysates is determined.
-
Capillary Electrophoresis: Protein lysates are subjected to capillary electrophoresis using a system like the WES instrument. This allows for the immunodetection and quantification of the KRAS protein.
-
Data Analysis: The levels of KRAS protein are normalized to a loading control (e.g., GAPDH). The half-maximal degradation concentration (DC50) is then calculated from the dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: Workflow for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for 5 days to allow for effects on cell proliferation.
-
Reagent Addition and Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curves.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Methodology:
-
Cell Implantation: RKN cancer cells, which harbor the KRAS G12V mutation, are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to establish and grow to a specified size, after which the mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is formulated as a nano-milled suspension and administered intraperitoneally at a dose of 30 mg/kg daily. The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volume and the body weight of the mice are measured regularly throughout the study. The study continues until a predetermined endpoint, such as a specific tumor volume in the control group or a set duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated group. Tolerability is assessed by monitoring changes in body weight and overall animal health.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opnme.com [opnme.com]
- 7. eubopen.org [eubopen.org]
A Technical Guide to the Role of the VHL E3 Ligase in the Function of the PROTAC Degrader ACBI3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ACBI3 is a potent and selective pan-KRAS degrader that operates via the Proteolysis Targeting Chimera (PROTAC) mechanism. Its function is fundamentally dependent on its ability to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide elucidates the precise role of VHL in the this compound-mediated degradation of KRAS, presenting the mechanism of action, key quantitative data, detailed experimental protocols, and the logic of its VHL-dependent function. This compound does not target VHL for modulation; rather, it commandeers the VHL E3 ligase complex, redirecting its potent ubiquitinating machinery toward oncogenic KRAS proteins, thereby marking them for destruction by the cellular proteasome.
Introduction to VHL and PROTAC Technology
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for degrading intracellular proteins, maintaining protein homeostasis, and regulating numerous signaling pathways. E3 ubiquitin ligases are the key components of this system, providing substrate specificity by recognizing specific proteins to be ubiquitinated. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^) complex.[1][2] In normal physiology, VHL's canonical role is to bind to the alpha subunits of Hypoxia-Inducible Factor (HIF-α) under oxygen-rich conditions, leading to their ubiquitination and subsequent degradation.[1][3]
PROTAC technology leverages this natural degradation system for therapeutic purposes. PROTACs are heterobifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein of interest (POI). This induced proximity triggers the E3 ligase to ubiquitinate the POI, leading to its degradation. This compound is a first-in-class PROTAC that recruits the VHL E3 ligase to degrade multiple variants of the KRAS oncoprotein, a major driver in many human cancers.[4][5]
Mechanism of Action: VHL-Dependent Degradation of KRAS by this compound
The function of this compound is a catalytic process orchestrated by the recruitment of the VHL E3 ligase. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligand ends, binds simultaneously to the VHL protein and a target KRAS protein. This forms a transient, productive VHL:this compound:KRAS ternary complex.[4][6]
-
Ubiquitination: Once KRAS is brought into proximity with the VHL E3 ligase complex (CRL2^VHL^), the complex's enzymatic machinery transfers ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the KRAS protein.[6]
-
Proteasomal Recognition and Degradation: The resulting poly-ubiquitin chain on KRAS acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged KRAS protein into small peptides.[6]
-
Catalytic Cycle: Following degradation of the KRAS protein, this compound and the VHL E3 ligase complex are released and can engage another KRAS protein, enabling a single molecule of this compound to induce the degradation of multiple target molecules.[6]
This entire mechanism is critically dependent on the VHL-binding moiety of this compound. Without engagement of VHL, the ternary complex does not form, and KRAS is not ubiquitinated.
Quantitative Data Presentation
The efficacy of this compound is quantified through various in vitro and cellular assays. The data highlights its potency in degrading KRAS and inhibiting the proliferation of KRAS-mutant cancer cells, all of which are VHL-dependent activities.
Table 1: Cellular Activity of this compound in KRAS-Mutant Cell Lines
| Parameter | Cell Line | KRAS Mutant | Value | Citation |
|---|---|---|---|---|
| Degradation (DC50) | SW620 | G12V | 7 nM (at 24h) | [7] |
| Proliferation (IC50) | SW620 | G12V | 15 nM (at 5 days) |[7] |
Table 2: Selectivity Profile of this compound
| Parameter | Cell Line Type | Value | Citation |
|---|---|---|---|
| Proliferation (IC50) | KRAS Mutant Panel | 478 nM (Geo. Mean) | [4][8] |
| Proliferation (IC50) | KRAS Wild-Type Panel | 8.3 µM (Geo. Mean) |[4][8] |
Table 3: Properties of this compound and its Negative Control
| Compound | Molecular Weight (Da) | VHL Binding | Function | Citation |
|---|---|---|---|---|
| This compound | 1019.25 | Yes | VHL-dependent KRAS Degrader | [7] |
| cis-ACBI3 | 1019.25 | Deficient | KRAS Inhibitor (Non-degrader) |[4][5][7] |
Key Experimental Protocols
Verifying the VHL-dependent mechanism of this compound requires specific experimental designs that can distinguish between targeted degradation and other effects, such as target inhibition.
Protocol: Proteome-wide Selectivity Analysis
This experiment is crucial to confirm that the degradation effect is specific to the intended target (KRAS) and dependent on VHL engagement. It compares the proteome of cells treated with this compound versus its VHL-binding-deficient stereoisomer, cis-ACBI3.
-
Cell Culture: GP2d (KRAS G12D-mutant colorectal carcinoma) cells are cultured to ~70-80% confluency.
-
Treatment: Cells are treated in triplicate with either 50 nM this compound, 50 nM cis-ACBI3 (negative control), or vehicle (e.g., DMSO) for a defined period (e.g., 8 hours).[7]
-
Cell Lysis and Protein Digestion: Cells are harvested, lysed, and the protein concentration is normalized. Proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.
-
Data Analysis: Protein abundance is quantified across all samples. The log2 fold change and p-value for each protein are calculated for the this compound-treated group relative to the cis-ACBI3-treated group. Results are typically visualized using a volcano plot. Selective degradation of KRAS by this compound will appear as a significant outlier with a large negative fold change.[7]
Protocol: Cellular Degradation Assay (DC50 Determination)
This assay quantifies the potency of a PROTAC in degrading its target protein.
-
Cell Seeding: Seed a KRAS-mutant cell line (e.g., SW620) in multi-well plates and allow them to adhere overnight.
-
Compound Titration: Prepare a serial dilution of this compound and treat the cells for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Lysis and Protein Quantification: Lyse the cells and quantify total protein to ensure equal loading.
-
Immunoblotting (Western Blot): Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against KRAS and a loading control (e.g., GAPDH or Vinculin).
-
Densitometry and Analysis: Quantify the band intensity for KRAS relative to the loading control. Plot the percentage of remaining KRAS protein against the log concentration of this compound. Fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the target protein is degraded).
The Critical Role of the cis-ACBI3 Negative Control
In PROTAC research, demonstrating that the observed biological effect is due to protein degradation—and not merely inhibition—is paramount. cis-ACBI3 is an indispensable tool for this purpose. It is a stereoisomer of this compound that is specifically designed to be deficient in VHL binding.[4][5][7] While it can still bind to KRAS and act as a non-covalent inhibitor, it cannot form the ternary complex necessary to induce ubiquitination.
By comparing the effects of this compound with cis-ACBI3, researchers can definitively attribute specific outcomes to VHL-mediated degradation. For example, if this compound shows a potent anti-proliferative effect while cis-ACBI3 does not (or shows a much weaker effect consistent with inhibition), it provides strong evidence that KRAS degradation is the primary driver of the therapeutic activity.[8]
Conclusion
The function of the this compound molecule is inextricably linked to the recruitment of the VHL E3 ligase. VHL is not a target but the essential enzymatic partner that this compound co-opts to execute its function: the targeted degradation of oncogenic KRAS. The formation of the VHL:this compound:KRAS ternary complex is the initiating event that leads to the ubiquitination and subsequent proteasomal destruction of KRAS. Understanding this VHL-dependent mechanism, supported by rigorous quantitative data and the use of appropriate negative controls like cis-ACBI3, is fundamental for the development and evaluation of this compound and other VHL-recruiting PROTACs as a promising therapeutic strategy against KRAS-driven cancers.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
ACBI3: A Pan-KRAS Degrader for Cancer Therapy
A comprehensive overview of the chemical structure, properties, and mechanism of action of ACBI3, a first-in-class PROTAC selectively targeting oncogenic KRAS mutants.
This compound is an experimental anti-cancer agent that operates as a proteolysis-targeting chimera (PROTAC).[1] This bifunctional molecule is designed to selectively induce the degradation of the KRAS protein, a key driver in numerous cancers.[1][2] Developed through a collaboration between the University of Dundee and Boehringer Ingelheim, this compound has demonstrated the ability to degrade 13 of the 17 most common KRAS mutations, offering a promising therapeutic strategy for a wide range of KRAS-driven malignancies.[2][3]
Chemical Structure and Properties
This compound is a large, lipophilic molecule with a molecular weight of 1019.25 g/mol and a chemical formula of C50H62N14O6S2.[4][5] Its structure is composed of three key components: a ligand that binds to the target protein (pan-KRAS degrader), a ligand that engages an E3 ubiquitin ligase (specifically, the von Hippel-Lindau or VHL E3 ligase), and a linker that connects these two moieties.[6] A stereoisomer, cis-ACBI3, which is deficient in binding to VHL, serves as a negative control in experimental settings.[4][7]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the tables below.
| Identifier | Value |
| IUPAC Name | 1-(2-(4-(4-(4-(4-(4-(tert-butyl)phenyl)piperazin-1-yl)phenoxy)ethoxy)phenyl)ethyl)-3-(2,6-difluorobenzyl)-5-((S)-1-hydroxy-2-(1H-indol-3-yl)ethyl)-1,3-diazinane-2,4,6-trione |
| CAS Number | 2938169-76-5[6] |
| Molecular Formula | C50H62N14O6S2[5] |
| Molecular Weight | 1019.25 Da[4] |
| Property | Value | Notes |
| logD @ pH 11 | 4.06[7] | |
| Aqueous Solubility @ pH 6.8 | <1 µg/ml[7] | Poorly soluble.[4] |
| Caco-2 Permeability (A to B) | 0.8 x 10-6 cm/s[7] | Low absorptive permeability.[4] |
| Caco-2 Efflux Ratio | 20[7] | High efflux.[6] |
| Microsomal Stability (Human/Mouse/Rat) | >88% / >88% / 84% (% QH)[7] | Low stability in liver microsomes.[4] |
| Hepatocyte Stability (Human/Mouse/Rat) | <24% / 46% / 68% (% QH)[7] | Good to moderately stable in hepatocytes.[4] |
| Plasma Protein Binding (Human/Mouse/Rat) | >99.74% / >99.95% / >99.74%[7] | High plasma protein binding.[4] |
| Solubility in DMSO | 100 mg/mL (98.11 mM)[8] |
| In Vivo DMPK Parameter (Mouse) | Value | Dosing Conditions |
| Clearance | 39 mL/(L·h)[7] | 2 mg/kg i.v. in HPβCD[7] |
| Mean Residence Time (i.v.) | 0.67 h[7] | 2 mg/kg i.v. in HPβCD[7] |
| Vss | 1.6 L/kg[7] | 2 mg/kg i.v. in HPβCD[7] |
| tmax (s.c.) | 2 h[7] | 30 mg/kg s.c. in PEG-300/Transcutol/Solutol 60/30/10 (v/v/v)[7] |
| Cmax (s.c.) | 70 nM[7] | 30 mg/kg s.c. in PEG-300/Transcutol/Solutol 60/30/10 (v/v/v)[7] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC to induce the degradation of KRAS.[1] The molecule simultaneously binds to both the KRAS protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity, facilitated by this compound, allows the E3 ligase to tag KRAS with ubiquitin molecules.[2] The polyubiquitinated KRAS is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[9] This degradation leads to a potent and sustained suppression of the MAPK signaling pathway, which is often hyperactivated in KRAS-mutant cancers.[4][10]
Figure 1: Mechanism of action of this compound as a PROTAC.
Biological Activity and Efficacy
This compound demonstrates potent and selective degradation of a broad range of oncogenic KRAS variants.[5][10] It exhibits significant antiproliferative activity in cancer cell lines harboring KRAS mutations, while sparing cells with wild-type KRAS.[4][6] In preclinical studies, this compound has been shown to induce tumor regression in mouse xenograft models of KRAS-mutant cancers.[2][6]
| Biological Activity | Value | Cell Line/Model |
| KRAS Degradation (DC50) | 3.9 nM[5][11] | GP2d cells[5][11] |
| Antiproliferative Activity (IC50) | Geometric mean = 478 nM[4][6] | KRAS mutant cell lines[4][6] |
| Antiproliferative Activity (IC50) | Geometric mean = 8.3 µM[4][6] | KRAS wild-type cell lines[4][6] |
| In Vivo Efficacy | 127% tumor growth inhibition[6] | KRAS mutant xenograft mouse models[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of this compound.
Cellular KRAS Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to quantify the degradation of KRAS in cultured cells following treatment with this compound.
Figure 2: Workflow for Western Blot Analysis of KRAS Degradation.
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cancer cells (e.g., GP2d) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01-10000 nM) for a specified duration (e.g., 24 hours). Include vehicle control (e.g., DMSO) and a negative control (cis-ACBI3).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS band intensity to the corresponding loading control.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Determine the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously implant a suspension of KRAS-mutant cancer cells (e.g., RKN) into the flank of immunocompromised mice.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified dose and schedule (e.g., 30 mg/kg daily).[5][6] The compound may require a specific formulation, such as a nano-milled suspension, due to its low solubility.[7]
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
-
Tumor samples can be further analyzed for target engagement and downstream pathway modulation (e.g., by Western blot or immunohistochemistry).
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its ability to induce the degradation of a wide array of KRAS mutants distinguishes it from traditional inhibitors that often target specific mutations. The preclinical data strongly support its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully elucidate its therapeutic utility in cancer patients. Boehringer Ingelheim has made this compound and its negative control, cis-ACBI3, available to the scientific community through its opnMe portal to facilitate further research.[2][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. opnme.com [opnme.com]
- 5. This compound | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. This compound|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for ACBI3, a Pan-KRAS Degrader
For Researchers, Scientists, and Drug Development Professionals
ACBI3 is a first-in-class, potent, and selective pan-KRAS degrader.[1][2] As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of oncogenic KRAS mutants.[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, along with its mechanism of action and relevant cellular effects.
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to a target protein, KRAS, and an E3 ubiquitin ligase, von Hippel-Lindau (VHL).[6][7] This binding induces the formation of a ternary complex (KRAS-ACBI3-VHL), which brings the E3 ligase in proximity to KRAS.[1][2] The E3 ligase then polyubiquitinates KRAS, marking it for degradation by the proteasome.[5] This leads to the selective elimination of KRAS protein from the cell, resulting in the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibition of tumor growth.[1][2] A stereoisomer, cis-ACBI3, which is deficient in VHL binding, serves as a useful negative control to distinguish targeted degradation from off-target effects.[1]
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 6. news-medical.net [news-medical.net]
- 7. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
Application Notes and Protocols for ACBI3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI3 is a first-in-class, potent, and selective pan-KRAS degrader.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the degradation of the target protein, KRAS, rather than merely inhibiting its activity.[3][4] This is achieved by hijacking the cell's natural ubiquitin-proteasome system. This compound is a bifunctional molecule composed of a ligand that binds to KRAS and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a chemical linker.[5] This induced proximity results in the ubiquitination of KRAS, marking it for degradation by the proteasome.[6] This novel mechanism of action provides a powerful tool for studying KRAS-driven cancers and holds significant therapeutic potential. This compound has been shown to degrade 13 of the 17 most prevalent oncogenic KRAS variants.[1][7]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing KRAS degradation and cell viability.
Mechanism of Action of this compound
The mechanism of this compound involves the formation of a ternary complex between the KRAS protein, this compound, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to KRAS, leading to its subsequent recognition and degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Cellular Degradation Potency of this compound
| Cell Line | KRAS Mutation | DC50 (nM) | Time Point |
| GP5d | G12D | 2 | 24 hours |
| SW620 | G12V | 7 | 24 hours |
| GP2d | G12D | 3.9 | Not Specified |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound
| Cell Line Type | Geometric Mean IC50 | Time Point |
| KRAS Mutant | 478 nM | 5 days |
| KRAS Wild-Type | 8.3 µM | 5 days |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Reagent Handling and Storage
-
This compound and cis-ACBI3: this compound and its negative control, cis-ACBI3, are typically supplied as a solid.
-
Storage: Store the solid compounds at -20°C or -80°C for long-term stability.[5]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
-
cis-ACBI3 Negative Control: cis-ACBI3 is a stereoisomer of this compound that is deficient in binding to VHL and can be used as a negative control for KRAS degradation.[1][8]
Cell Culture and Treatment
References
Application Notes and Protocols for ACBI3 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ACBI3, a potent and selective pan-KRAS degrader, in cancer cell line studies. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this PROTAC (Proteolysis Targeting Chimera).
Introduction to this compound
This compound is a novel PROTAC that induces the degradation of multiple KRAS mutants, which are key drivers in a significant portion of human cancers.[1][2] By recruiting the E3 ubiquitin ligase VHL, this compound tags oncogenic KRAS proteins for proteasomal degradation, leading to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation.[1][3][4] This molecule has demonstrated efficacy against 13 of the 17 most common KRAS mutations.[1][2]
Recommended Concentrations for Cancer Cell Lines
This compound exhibits potent anti-proliferative activity in cancer cell lines harboring KRAS mutations, while showing significantly less efficacy in KRAS wild-type (WT) cells. The recommended concentration of this compound will vary depending on the specific cancer cell line and the experimental endpoint.
Table 1: In Vitro Efficacy of this compound in KRAS Mutant vs. KRAS Wild-Type Cancer Cell Lines
| Cell Line Category | Geometric Mean IC50 | Treatment Duration |
| KRAS Mutant | 478 nM | 5 days |
| KRAS Wild-Type | 8.3 µM | 5 days |
Table 2: Specific Efficacies of this compound in Various KRAS Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | DC50 (24h) | IC50 (5 days) |
| GP2d | G12D | 2 nM | 5 nM |
| SW620 | G12V | 7 nM | 15 nM |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration of the target protein.
Experimental Protocols
Cell Viability (Proliferation) Assay
This protocol outlines the steps to determine the IC50 value of this compound in a cancer cell line of interest using a commercially available reagent such as CellTiter-Glo®.
Materials:
-
Cancer cell lines (KRAS mutant and/or KRAS wild-type)
-
Complete cell culture medium
-
This compound (and cis-ACBI3 as a negative control)
-
DMSO (for stock solution preparation)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.01 nM to 10,000 nM.[5] It is recommended to perform a 10-point dilution series.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of the cell line).
-
Remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol describes how to assess the induction of apoptosis by this compound using Annexin V and a viability dye (e.g., Propidium Iodide - PI). Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[7][8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a higher concentration for a desired period (e.g., 24, 48, or 72 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]
-
Incubate for 15 minutes at room temperature in the dark.[7][11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to selectively degrade KRAS. One end of the this compound molecule binds to the KRAS protein, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of KRAS, marking it for degradation by the proteasome. The degradation of KRAS leads to the downregulation of the RAF-MEK-ERK (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[2][3]
Caption: this compound-mediated degradation of KRAS and subsequent inhibition of the MAPK signaling pathway.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound on cancer cell lines.
Caption: A typical experimental workflow for the in vitro evaluation of this compound in cancer cell lines.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In vivo Administration of ACBI3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI3 is a first-in-class, potent, and selective pan-KRAS protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate and subsequently degrade KRAS, a key oncogenic driver in many cancers.[1][2] This targeted protein degradation leads to a profound and sustained suppression of the MAPK signaling pathway, inhibiting the proliferation of KRAS-mutant cancer cells and resulting in tumor regression in preclinical mouse models.[2][3][4]
Due to its molecular properties, this compound has low aqueous solubility and poor oral bioavailability, necessitating parenteral administration for in vivo studies.[5] This document provides detailed protocols for the preparation and administration of this compound in mouse models, focusing on the intraperitoneal (IP) route, along with guidelines for monitoring efficacy and potential toxicity.
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dose | 2 mg/kg | 30 mg/kg |
| Vehicle | HPβCD | PEG-300/Transcutol/Solutol 60/30/10 (v/v/v) |
| Clearance (mL/(L·h)) | 39 | Not Reported |
| Mean Residence Time (h) | 0.67 | Not Reported |
| Vss (L/kg) | 1.6 | Not Reported |
| Cmax (nM) | Not Reported | 70 |
| Tmax (h) | Not Reported | 2 |
| Data sourced from opnMe.com[5][6] |
In Vivo Efficacy of this compound
| Mouse Model | Administration Route | Dosage Regimen | Tumor Growth Inhibition | Reference |
| KRAS Mutant Xenograft | Intraperitoneal (IP) | 30 mg/kg, once daily | Pronounced tumor regressions | [7] |
| RKN Xenograft (KRAS G12V) | Intraperitoneal (IP) | 30 mg/kg, daily | Induced regressions | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound's poor solubility requires specific formulations for parenteral administration.
1. Intravenous (IV) and Subcutaneous (SC) Administration:
For IV administration, this compound can be formulated in HPβCD (Hydroxypropyl-β-cyclodextrin).[5] For SC administration, a vehicle of PEG-300/Transcutol/Solutol 60/30/10 (v/v/v) has been used.[5]
2. Intraperitoneal (IP) Administration (Nano-milled Suspension):
Due to local intolerability with some parenteral formulations, a nano-milled suspension is the recommended formulation for IP administration in efficacy studies.[5]
Materials:
-
This compound powder
-
Hydroxypropyl cellulose (HPC)
-
Polysorbate 80 (Tween 80)
-
Sodium dodecyl sulfate (SDS)
-
Zirconium oxide milling beads
-
Sterile water for injection
-
Dual centrifuge (e.g., ZentriMix 380R)[5]
Protocol for Nano-milled Suspension Preparation:
While the exact concentrations of the excipients are not publicly available, a general protocol for preparing a nano-milled suspension of a poorly soluble compound is provided below. Optimization for this compound will be required.
-
Vehicle Preparation: Prepare a sterile aqueous solution containing hydroxypropyl cellulose, polysorbate 80, and SDS. The concentrations of these excipients should be optimized to ensure stability and tolerability, but a common starting point for similar formulations is in the range of 0.5-2% for HPC, 0.1-0.5% for Polysorbate 80, and 0.05-0.2% for SDS.
-
Milling:
-
Add the this compound powder, zirconium oxide milling beads, and the prepared vehicle into a sterile milling vessel.
-
Place the vessel in a dual centrifuge.
-
Mill at a high speed (e.g., 1,000 rpm) for an extended period (e.g., 4 hours) at a controlled temperature (e.g., 4°C) to achieve a nano-sized particle suspension.[5]
-
-
Post-Milling:
-
After milling, separate the nano-suspension from the milling beads.
-
Visually inspect the suspension for homogeneity.
-
The final formulation should be a uniform, milky suspension.
-
In Vivo Administration of this compound in Mouse Xenograft Models
Animal Models:
-
Immunocompromised mice (e.g., nude or NOD-scid gamma mice) are suitable for xenograft studies.
-
Tumor cells with a KRAS mutation (e.g., RKN cells with KRAS G12V) should be used.[5]
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³) before starting treatment.
Dosing and Administration:
-
Dosage: A dose of 30 mg/kg administered intraperitoneally once daily has been shown to be effective.[5]
-
Administration:
-
Gently swirl the nano-milled suspension to ensure homogeneity before drawing it into a syringe.
-
Administer the suspension via intraperitoneal injection at an injection volume of 5 mL/kg.[5]
-
Use appropriate animal handling techniques to minimize stress and ensure accurate dosing.
-
Negative Control:
-
cis-ACBI3, a stereoisomer that does not bind to VHL, can be used as a negative control to demonstrate that the observed effects are due to KRAS degradation.[2] It should be formulated and administered in the same manner as this compound.
Monitoring and Endpoints
Efficacy Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: [length x width²]/2).
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of health and toxicity.[5]
Toxicity Monitoring:
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, activity level, or fur texture.
-
Body Weight Loss: Significant body weight loss can be an indicator of toxicity.
-
Local Intolerance: For subcutaneous injections, monitor the injection site for any signs of local reaction.
Pharmacodynamic Analysis:
To confirm the mechanism of action of this compound in vivo, the degradation of KRAS protein in tumor tissue should be assessed.
Western Blot Protocol for KRAS Degradation:
-
Tumor Lysate Preparation:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for KRAS. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of KRAS protein degradation in the this compound-treated group compared to the vehicle-treated group.[8]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to KRAS degradation and pathway inhibition.
Experimental Workflow
Caption: Experimental workflow for in vivo administration and evaluation of this compound.
References
- 1. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intraperitoneal Administration of ACBI3
Introduction
ACBI3 is a first-in-class, experimental anti-cancer agent known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the KRAS protein, a key driver in many types of cancer.[1][2] As a large, lipophilic molecule, this compound has low aqueous solubility and lacks oral bioavailability, making parenteral administration necessary for in vivo studies.[3][4] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) injection of this compound for preclinical research, specifically addressing the challenges posed by its poor solubility.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for understanding its formulation requirements.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | [1] |
| Molecular Formula | C₅₀H₆₂N₁₄O₆S₂ | [1] |
| Molar Mass | 1019.26 g/mol | [1] |
| Aqueous Solubility | Poor; <1 µg/mL at pH 6.8 | [3][4] |
| DMSO Solubility | 125 - 200 mg/mL (Sonication and warming may be required) | [5][6] |
| Appearance | Solid powder | [6] |
| Mechanism | VHL-recruiting PROTAC; induces ubiquitination and proteasomal degradation of KRAS | [2][3] |
Mechanism of Action: KRAS Degradation Pathway
This compound functions as a molecular bridge, bringing the target protein (KRAS) into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of KRAS, marking it for degradation by the proteasome. The resulting depletion of cellular KRAS levels leads to a profound and sustained suppression of downstream oncogenic signaling pathways, such as the MAPK pathway.[3][4][7]
Application Notes: Formulation Strategy for In Vivo Studies
Due to its high lipophilicity and poor aqueous solubility, formulating this compound for parenteral administration requires a specialized approach. Standard aqueous vehicles are unsuitable, and while this compound is soluble in DMSO, high concentrations of this solvent can cause local irritation and toxicity upon IP injection.[8]
The most effective published method for IP administration of this compound involves creating a nano-milled suspension .[3][4] This technique reduces the particle size of the drug to the nanometer scale, which increases the surface area for dissolution and can improve bioavailability for poorly soluble compounds administered intraperitoneally.[9] The suspension is stabilized with a combination of excipients:
-
Hydroxypropyl cellulose (HPC): A suspending and viscosity-modifying agent to ensure a uniform, stable suspension.
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant that acts as a wetting agent, preventing particle aggregation and improving dispersion.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can further aid in wetting and solubility.
This multi-component vehicle ensures that this compound remains finely dispersed, allowing for consistent dosing and absorption from the peritoneal cavity.
Experimental Protocols
Protocol 1: Preparation of this compound Nano-milled Suspension
This protocol details the formulation of a 6 mg/mL this compound suspension, suitable for a 30 mg/kg dose at an injection volume of 5 mL/kg.
Materials and Equipment:
-
This compound powder
-
Hydroxypropyl cellulose (HPC)
-
Polysorbate 80
-
Sodium Dodecyl Sulfate (SDS)
-
Sterile Water for Injection (WFI)
-
Zirconium oxide milling beads
-
Dual-axis centrifuge mill (e.g., ZentriMix 380R) or equivalent high-energy mill
-
Sterile vials
-
Analytical balance and weighing tools
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle: In an appropriate sterile container, prepare the vehicle by dissolving hydroxypropyl cellulose, polysorbate 80, and SDS in Sterile Water for Injection. The exact concentrations may need optimization, but a common starting point for such suspensions is in the range of 0.5-2% for HPC and 0.1-0.5% for surfactants.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance under aseptic conditions. For a 6 mg/mL final concentration, weigh 6 mg of this compound for each mL of vehicle.
-
Combine Components: Add the weighed this compound powder, the prepared vehicle, and sterile zirconium oxide milling beads to a sterile milling vial.
-
Nano-milling: Secure the vial in the dual-axis centrifuge. Process the suspension according to the following published parameters:
-
Speed: 1,000 rpm
-
Duration: 4 hours
-
Temperature: 4 °C[4]
-
-
Harvesting and Storage: After milling, carefully aspirate the homogenous nano-suspension, leaving the milling beads behind. Transfer the final formulation to a sterile vial.
-
Quality Control: Visually inspect the suspension for homogeneity. If possible, measure particle size distribution to confirm nano-sizing.
-
Storage: Store the formulation at 2-8°C, protected from light. As with most suspensions, gently vortex or invert to re-suspend particles before each use. It is recommended to prepare fresh formulations to minimize instability.[10]
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
This protocol is a standard procedure for administering the prepared this compound suspension to mice.
Materials:
-
Prepared this compound nano-suspension
-
Mouse restraint device (optional)
-
Sterile 1 mL syringes
-
Sterile needles, 25-27 gauge[11]
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the precise injection volume. For a 30 mg/kg dose using a 6 mg/mL suspension, the injection volume is 5 mL/kg. (e.g., a 25 g mouse receives 0.125 mL).
-
Preparation: Gently invert the vial of this compound suspension to ensure homogeneity. Draw the calculated volume into the syringe.
-
Animal Restraint: Restrain the mouse securely. The preferred method is a two-person technique or using a restraint device. Position the mouse with its head tilted downwards to move abdominal organs away from the injection site.[11]
-
Identify Injection Site: The target is the lower right abdominal quadrant. This location avoids vital organs such as the cecum and bladder.[11][12]
-
Injection:
-
Insert the needle at a 30-40° angle with the bevel facing up.[12]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
If aspiration is clear, slowly and steadily depress the plunger to inject the full volume.
-
Withdraw the needle smoothly at the same angle of entry.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for several minutes for any immediate adverse reactions. Continue to monitor according to the experimental timeline for changes in body weight, behavior, or signs of local irritation.[7]
Experimental Workflow and Dosing Summary
The overall process from compound preparation to in vivo analysis follows a structured workflow.
In Vivo Dosing Parameters from Preclinical Studies
| Parameter | Details | Reference |
| Dose | 30 mg/kg | [3][4][13] |
| Route | Intraperitoneal (IP) | [3][4][13] |
| Vehicle | Nano-milled suspension in hydroxypropyl cellulose, polysorbate 80, and SDS | [3][4] |
| Frequency | Daily | [3][4] |
| Species | Mouse | [3][4][13] |
| Model | Xenograft models (e.g., RKN cells expressing KRASG12V) | [4] |
| Reported Outcome | Induced tumor regression and durable pathway modulation | [3][4][13] |
Negative Control Considerations
For robust in vivo experiments, a negative control is crucial. cis-ACBI3 is a stereoisomer of this compound that is deficient in binding to the VHL E3 ligase.[3][14] Consequently, it cannot induce KRAS degradation and serves as an excellent negative control for PROTAC-mediated effects. It should be noted, however, that cis-ACBI3 still binds to KRAS and may act as a non-covalent KRAS inhibitor.[3][14] It should be formulated and administered using the same protocol as this compound to ensure the vehicle does not contribute to the observed phenotype.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound|this compound| [chemlab-tachizaki.com]
- 7. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pardon Our Interruption [opnme.com]
Application Note: Quantifying KRAS G12C Degradation Induced by ACBI3 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene, with the G12C mutation being a key driver in various cancers, including non-small cell lung cancer. ACBI3 is a novel covalent inhibitor of KRAS G12C that operates through a unique mechanism, leading to the degradation of the KRAS G12C protein. This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of KRAS G12C in response to this compound treatment. Western blotting is a fundamental technique to measure changes in protein levels, making it an essential tool for validating the efficacy of targeted protein degraders like this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for cell lines endogenously expressing the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Cell Seeding:
-
Culture KRAS G12C mutant cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1.5 x 10^6 cells in 10 cm plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Western Blot Protocol
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding 4X Laemmli sample buffer to the normalized lysates and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a 4-20% Mini-PROTEAN TGX Precast Protein Gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol for 1-2 minutes, then rinse with deionized water and soak in transfer buffer.
-
Assemble the transfer stack (sponge-filter paper-gel-membrane-filter paper-sponge) and perform the transfer at 100V for 60-90 minutes on ice or in a cold room.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for KRAS G12C (e.g., from Cell Signaling Technology) diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the KRAS G12C band intensity to the corresponding loading control band intensity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for KRAS G12C degradation in NCI-H358 cells treated with varying concentrations of this compound for 24 hours. Data is presented as the percentage of KRAS G12C remaining relative to the vehicle (DMSO) control.
| This compound Concentration (nM) | Mean % KRAS G12C Remaining | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.0% |
| 0.1 | 95% | ± 4.8% |
| 1 | 82% | ± 6.1% |
| 10 | 51% | ± 5.5% |
| 100 | 18% | ± 3.2% |
| 1000 | 5% | ± 1.5% |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced KRAS G12C degradation.
Experimental Workflow
Caption: Workflow for Western blot analysis of KRAS degradation.
Application Notes and Protocols: Utilizing cis-ACBI3 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI3 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of multiple KRAS mutants by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] To distinguish the effects of KRAS degradation from other potential off-target or compound-specific effects, a robust negative control is essential. cis-ACBI3 is the ideal negative control for these experiments. It is a stereoisomer of this compound that is deficient in binding to VHL, and therefore does not induce KRAS degradation.[1][2][3] However, it is crucial to note that cis-ACBI3 still binds to KRAS and can act as a non-covalent KRAS inhibitor.[1][2][3]
Data Presentation
The following tables summarize the quantitative data comparing the activity of this compound and its negative control, cis-ACBI3.
Table 1: In Vitro Activity of this compound vs. cis-ACBI3
| Parameter | This compound | cis-ACBI3 | Cell Line | Assay Duration |
| Cellular KRASG12D Degradation (DC50) | 2 nM | >1,000 nM | GP5d | 24 hours |
| Cellular Proliferation (IC50) | 5 nM | >1,000 nM | GP5d | 5 days |
| Cellular KRASG12V Degradation (DC50) | 7 nM | Not Determined | SW620 | 24 hours |
| Cellular Proliferation (IC50) | 15 nM | Not Determined | SW620 | 5 days |
Data sourced from opnme.com.[1]
Table 2: Physicochemical Properties of this compound and cis-ACBI3
| Property | This compound | cis-ACBI3 |
| Molecular Weight (Da) | 1,019.25 | 1,019.25 |
| logD @ pH 11 | 4.06 | 4.27 |
| Aqueous Solubility @ pH 6.8 (µg/ml) | <1 | <1 |
Data sourced from opnme.com.[2]
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the rationale for using cis-ACBI3 as a negative control.
Caption: Mechanism of this compound-mediated KRAS degradation versus the inhibitory action of cis-ACBI3.
Caption: A typical experimental workflow for evaluating this compound and cis-ACBI3.
Experimental Protocols
Protocol 1: Assessment of KRAS Degradation by Western Blot
Objective: To qualitatively and semi-quantitatively measure the degradation of KRAS protein in response to treatment with this compound and cis-ACBI3.
Materials:
-
KRAS-mutant cancer cell line (e.g., GP2d, SW620)
-
Cell culture medium and supplements
-
This compound and cis-ACBI3 (10 mM stocks in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and cis-ACBI3 in cell culture medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compounds.
-
Remove the old medium and add the medium containing the compounds or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-loading control antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control. Compare the levels of KRAS in this compound- and cis-ACBI3-treated cells to the vehicle-treated cells.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of this compound and cis-ACBI3 on cell viability and proliferation.
Materials:
-
KRAS-mutant cancer cell line
-
Cell culture medium and supplements
-
This compound and cis-ACBI3 (10 mM stocks in DMSO)
-
Vehicle control (DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and cis-ACBI3 in cell culture medium.
-
Add the compounds or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values for this compound and cis-ACBI3.
Protocol 3: Whole-Cell Proteomics by Mass Spectrometry (MS)
Objective: To assess the selectivity of KRAS degradation by this compound compared to cis-ACBI3 across the entire proteome.
Materials:
-
KRAS-mutant cancer cell line (e.g., GP2d)
-
This compound and cis-ACBI3
-
Vehicle control (DMSO)
-
Lysis buffer for MS (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, cis-ACBI3, or vehicle as described in Protocol 1. Lyse the cells in a buffer compatible with MS analysis.
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup: Desalt the peptides using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in this compound-treated cells compared to cis-ACBI3- and vehicle-treated cells.
-
Confirm the selective degradation of KRAS and the absence of significant changes in the levels of HRAS and NRAS.[2]
-
By following these protocols and utilizing cis-ACBI3 as a negative control, researchers can confidently attribute the observed biological effects to the specific degradation of KRAS mediated by this compound.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of ACBI3 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI3 is a first-in-class, potent, and selective pan-KRAS degrader.[1] As a proteolysis-targeting chimera (PROTAC), this compound functions by forming a ternary complex with KRAS and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS.[2] Understanding the binding kinetics of this compound to both KRAS and VHL, as well as the formation and stability of the ternary complex, is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time analysis of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
This document provides detailed application notes and protocols for the characterization of this compound binding kinetics using SPR.
Data Presentation
The following tables summarize the quantitative binding data for this compound.
Table 1: Binary Binding Kinetics of this compound to KRAS Mutants (SPR)
| Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| This compound | KRAS G12D (GDP-bound) | Not Reported | Not Reported | 5 ± 1 | [3] |
| This compound | KRAS G12V (GDP-bound) | Not Reported | Not Reported | 4 ± 1 | [3] |
Table 2: Binary and Ternary Complex Binding Affinity of this compound
| Interaction | Method | Half-life (t½) | KD (nM) | Reference |
| This compound : VHL Binary Complex | Not Specified | >2000 s | Not Reported | [4] |
| KRAS G12D : this compound : VCB Ternary Complex | Fluorescence Polarization | Not Reported | 4 ± 1 | [3] |
| Ternary Complex Stability | Not Specified | Not Reported | 6 | [4] |
VCB: VHL-ElonginB-ElonginC complex
Signaling Pathway
This compound targets KRAS for degradation, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
General Considerations
-
Recombinant Proteins: Use highly purified recombinant KRAS (in the GDP-bound state) and VHL-ElonginB-ElonginC (VCB) complex for all experiments.
-
Small Molecule: Prepare a concentrated stock solution of this compound in 100% DMSO and dilute it into the running buffer for experiments. The final DMSO concentration should be kept constant across all samples and should not exceed 1-2% to minimize solvent effects.
-
SPR System: A high-sensitivity SPR instrument is recommended for detecting the binding of a small molecule like this compound.
-
Sensor Chips: CM5 or similar carboxymethylated dextran sensor chips are suitable for amine coupling of the protein ligands.
-
Running Buffer: A common running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant).
Protocol 1: Binary Interaction Analysis - this compound Binding to KRAS
This protocol aims to determine the binding kinetics of this compound to KRAS.
Methodology:
-
Immobilization of KRAS:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant KRAS (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-4000 RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the injection of KRAS.
-
-
Analyte Injection (this compound):
-
Prepare a serial dilution of this compound in running buffer. A suitable concentration range would typically span from 0.1 to 10 times the expected KD (e.g., 0.1 nM to 100 nM).
-
Inject the this compound solutions over the KRAS-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection (with DMSO) for double referencing.
-
-
Data Collection:
-
Monitor the association phase during the injection of this compound.
-
Monitor the dissociation phase by flowing running buffer over the sensor surface after the injection.
-
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and the buffer-only injection.
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Ternary Complex Formation and Stability Analysis
This protocol is designed to characterize the formation and stability of the KRAS:this compound:VHL ternary complex.
Methodology:
-
Immobilization of VCB Complex:
-
Immobilize the VCB complex onto a sensor chip using the amine coupling procedure described in Protocol 1.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in running buffer.
-
Prepare a second set of analyte solutions by pre-incubating each concentration of this compound with a saturating concentration of KRAS (e.g., 10-fold higher concentration than the KD of the this compound:KRAS interaction).
-
-
SPR Analysis:
-
First, inject the this compound-only solutions over the VCB-immobilized surface to measure the binary interaction kinetics.
-
Next, inject the pre-incubated this compound + KRAS solutions to measure the ternary complex formation and dissociation.
-
Ensure complete regeneration of the sensor surface between injections if necessary.
-
-
Data Analysis:
-
After double referencing, analyze the sensorgrams.
-
The binary interaction data (this compound binding to VCB) can be fit to a 1:1 Langmuir model.
-
The ternary complex data may require more complex fitting models depending on the observed kinetics.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary, this compound to VCB) / KD (ternary, this compound+KRAS to VCB). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of PROTACs like this compound. The protocols outlined in this document provide a framework for obtaining high-quality, quantitative data on the binary and ternary binding events that are fundamental to the mechanism of action of this compound. This information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and the overall development of KRAS-targeting degraders.
References
Application Notes and Protocols: Confirming ACBI3-Mediated KRAS Degradation using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI3 is a potent and selective pan-KRAS degrader that operates through the proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to degrade various oncogenic KRAS mutants, offering a promising therapeutic strategy for a broad range of KRAS-driven cancers.[2][3]
Accurate and efficient quantification of target protein degradation is crucial for the development and characterization of PROTACs like this compound. Capillary electrophoresis, particularly automated capillary western blotting systems, has emerged as a powerful technique for this purpose. It offers higher throughput, better quantitation, and reproducibility compared to traditional Western blotting.[5][6][7]
These application notes provide a detailed protocol for utilizing an automated capillary electrophoresis system to confirm and quantify this compound-mediated degradation of KRAS in a cellular context.
Signaling Pathway and Mechanism of Action
This compound-mediated degradation of KRAS involves hijacking the cell's natural protein disposal system. The following diagrams illustrate the key pathways and mechanisms.
Caption: Mechanism of this compound-mediated KRAS degradation.
Caption: Simplified KRAS signaling pathway.
Quantitative Data Summary
The following tables summarize the degradation and anti-proliferative activities of this compound against specific KRAS mutant cell lines. Data is typically generated by treating cells with a serial dilution of the compound for a specified time and then quantifying the remaining KRAS protein levels or cell viability.
Table 1: this compound-Mediated Degradation of KRAS Variants
| Cell Line | KRAS Mutant | Time Point (hours) | DC50 (nM) | Dmax (%) |
| GP5d | G12D | 24 | 2 | >95 |
| SW620 | G12V | 24 | 7 | >95 |
| HCT116 | G13D | 24 | 5 | >95 |
| A549 | G12S | 24 | 10 | >90 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed.
Table 2: Anti-proliferative Activity of this compound in KRAS Mutant Cell Lines
| Cell Line | KRAS Mutant | Time Point (days) | IC50 (nM) |
| GP5d | G12D | 5 | 5 |
| SW620 | G12V | 5 | 15 |
| HCT116 | G13D | 5 | 8 |
| A549 | G12S | 5 | 25 |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for culturing cells and treating them with this compound to induce KRAS degradation.
Materials:
-
KRAS mutant cancer cell line (e.g., GP5d, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture KRAS mutant cells in T-75 flasks to 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to determine DC50 would be from 0.1 nM to 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Protocol 2: Cell Lysis and Sample Preparation
This protocol describes how to prepare cell lysates for analysis by capillary electrophoresis.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Cell Harvest:
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading for the capillary electrophoresis analysis.
-
Normalize the protein concentration of all samples with lysis buffer to ensure a consistent concentration across all samples.
-
Protocol 3: Quantitative Analysis of KRAS Degradation by Automated Capillary Electrophoresis
This protocol provides a general workflow for using an automated capillary western blot system (e.g., Simple Western™) to quantify KRAS protein levels. Refer to the specific instrument's manual for detailed operational instructions.
Caption: Automated capillary electrophoresis workflow.
Materials:
-
Automated capillary electrophoresis system and associated reagents (e.g., separation capillaries, sample buffers, wash buffers, primary and secondary antibodies, chemiluminescent substrate).
-
Primary antibody specific for KRAS.
-
Primary antibody for a loading control (e.g., GAPDH or Vinculin).
-
HRP-conjugated secondary antibody.
Procedure:
-
Assay Plate Preparation:
-
Prepare the assay plate according to the instrument manufacturer's instructions. This typically involves adding the normalized cell lysates, primary antibodies, secondary antibodies, and detection reagents to a microplate.
-
-
Instrument Setup and Run:
-
Place the prepared plate, capillaries, and required buffers into the instrument.
-
Set up the experimental parameters in the software, including sample loading times, separation voltage, and antibody incubation times.
-
Start the run. The instrument will automatically perform sample loading, protein separation, immunoprobing, and detection.
-
-
Data Analysis:
-
The instrument's software will generate electropherograms showing peaks corresponding to the target protein (KRAS) and the loading control.
-
Quantify the peak area for KRAS and the loading control in each sample.
-
Normalize the KRAS peak area to the loading control peak area to account for any loading variations.
-
Calculate the percentage of KRAS remaining in each this compound-treated sample relative to the vehicle-treated control.
-
Plot the percentage of KRAS remaining against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Troubleshooting
Table 3: Common Issues and Solutions in Capillary Electrophoresis for Protein Degradation
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low protein concentration in lysate. | Increase the amount of starting cell material or concentrate the lysate. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| Protein degradation during sample prep. | Ensure lysis buffer contains fresh protease and phosphatase inhibitors and keep samples on ice. | |
| High background | Non-specific antibody binding. | Increase the number and duration of wash steps. Optimize blocking conditions. |
| Contaminated buffers or reagents. | Prepare fresh buffers and reagents. | |
| Inconsistent results | Inaccurate protein quantification. | Use a reliable protein quantification method and ensure accurate pipetting. |
| Uneven cell seeding or treatment. | Ensure a homogenous cell suspension when seeding and uniform application of treatment. | |
| Clogged or old capillary. | Follow the manufacturer's instructions for capillary cleaning and replacement. |
Conclusion
Capillary electrophoresis, particularly in its automated format, provides a robust and efficient method for the quantitative analysis of PROTAC-mediated protein degradation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to confirm and characterize the activity of this compound in degrading KRAS. By following these detailed methodologies, scientists can generate high-quality, reproducible data to advance the development of targeted protein degraders for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selvita.com [selvita.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting & Optimization
ACBI3 Technical Support Center: In Vitro Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with ACBI3 in vitro. The information is designed to address common solubility and handling challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q2: I'm observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a known issue due to this compound's low aqueous solubility.[2] Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, while some can handle up to 1%. However, sensitive or primary cells may require concentrations below 0.1%. Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound solution can sometimes improve solubility.
-
Alternative Formulation Strategies: For particularly challenging assays, consider the use of solubility-enhancing excipients. While not standard for routine in vitro work, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68, or complexation with cyclodextrins, are advanced strategies that can be explored.
Q3: What is the general solubility of this compound?
A3: this compound is a large, lipophilic molecule with poor aqueous solubility at neutral pH.[2] Its solubility is significantly better in organic solvents like DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | Incomplete dissolution due to high concentration or insufficient mixing. | Use ultrasonic treatment to aid dissolution.[1] Ensure you are using a sufficient volume of fresh, anhydrous DMSO for your desired stock concentration. |
| Precipitation in Stock Solution During Storage | The stock solution is too concentrated, or there has been solvent evaporation. | Prepare a less concentrated stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. Store aliquots at -80°C for long-term stability (up to 6 months).[1] |
| Inconsistent or Poor Activity in Cellular Assays | The compound has precipitated out of the final working solution, leading to a lower effective concentration. | Visually inspect your final working solutions for any signs of precipitation before adding them to cells. Prepare fresh dilutions for each experiment. Consider the troubleshooting steps outlined in the FAQs for improving solubility in aqueous media. |
| High Background or Cell Toxicity in Vehicle Control | The final concentration of DMSO is too high for the experimental cell line. | Perform a dose-response experiment with your vehicle (e.g., DMSO) to determine the maximum tolerated concentration for your specific cells and assay duration. Reduce the final solvent concentration in your experiments accordingly. |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 140 mg/mL (137.36 mM) | Requires ultrasonic treatment. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Aqueous Buffer (pH 6.8) | <1 µg/mL | This compound has very low aqueous solubility.[3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator until the solution is clear.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Protocol for Preparing Working Dilutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the desired volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line (typically ≤ 0.5%).
-
Mixing: Gently mix the working dilutions by pipetting or inverting the tube.
-
Application: Immediately add the freshly prepared working dilutions to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound-mediated KRAS degradation pathway.
References
ACBI3 In Vivo Administration & Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with ACBI3 in vivo, specifically addressing its challenges with oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound's poor oral bioavailability is attributed to several physicochemical and pharmacokinetic properties. It is poorly soluble and has been identified as having a low absorptive permeability with a high efflux ratio in Caco-2 assays.[1] Like many Proteolysis Targeting Chimeras (PROTACs), this compound has a high molecular weight, which can further hinder its oral absorption.[2]
Q2: What is the recommended administration route for in vivo experiments with this compound?
Given that this compound lacks oral bioavailability, parenteral administration is necessary for in vivo studies.[1][3] The most successfully reported method for in vivo efficacy studies is intraperitoneal (i.p.) injection of a nano-milled suspension.[1][3] Subcutaneous (s.c.) administration has also been tested, but was found to be unsuitable for efficacy studies due to local intolerability, though it was used for pharmacokinetic assessments.[1]
Q3: What is the mechanism of action for this compound?
This compound is a PROTAC that works by inducing the degradation of the KRAS protein.[4][5] It is a heterobifunctional molecule with three key components: a ligand that binds to the target KRAS protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker connecting them.[5][6] By bringing KRAS and VHL into close proximity, this compound causes the E3 ligase to tag KRAS with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[5][7] This degradation leads to a potent and sustained reduction of KRAS signaling through the RAF-MEK-ERK (MAPK) pathway.[1][3]
Q4: Are there general strategies that could be explored to improve the oral bioavailability of PROTACs like this compound?
While this compound itself is recommended for parenteral use, general strategies for improving the oral bioavailability of molecules with similar challenges include:
-
Formulation Technologies : Advanced formulations such as nanosuspensions, solid lipid nanoparticles, and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and dissolution of poorly water-soluble drugs.[8][9] The nano-milling approach used for this compound's intraperitoneal formulation is an example of such a strategy.[1]
-
Chemical Modification (Prodrugs) : A prodrug strategy involves chemically modifying the molecule to enhance its physicochemical properties, such as solubility or permeability. The modifying group is designed to be cleaved in vivo, releasing the active drug.[2][10]
-
Permeability Enhancement : This can involve co-administration with permeation enhancers or designing formulations that facilitate transport across the intestinal epithelium.[11]
-
Linker Optimization : For PROTACs, the linker can be modified to improve physicochemical properties like solubility and permeability without compromising the binding to the target protein and the E3 ligase.[2]
Troubleshooting Guide
Issue: Lack of Efficacy or Target Degradation in In Vivo Models
Symptom: Researchers observe minimal or no tumor regression in xenograft models or insignificant degradation of KRAS protein levels after administering this compound.
Potential Cause & Troubleshooting Steps:
-
Improper Formulation: this compound is poorly soluble, and an inadequate formulation will result in poor drug exposure.[1][3]
-
Recommendation: For efficacy studies, it is critical to use a nano-milled suspension. Simple solutions or suspensions may not provide sufficient exposure. Follow the detailed protocol for preparing a nano-milled suspension to ensure a uniform, small particle size distribution.[1]
-
-
Incorrect Administration Route: Oral administration of this compound is ineffective.[1][3]
-
Suboptimal Dosing: The dosage may be insufficient to achieve the necessary therapeutic concentration.
-
Use of an Inappropriate Negative Control: To confirm that the observed effects are due to KRAS degradation, a proper negative control is essential.
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters for Subcutaneous this compound Formulation
| Parameter | Value | Formulation Details |
|---|---|---|
| Cmax | 70 nM | This compound in PEG-400/Transcutol/Kolliphor HS 15 |
| tmax | 2 h | This compound in PEG-400/Transcutol/Kolliphor HS 15 |
Data sourced from opnme.com.[1][3]
Table 2: In Vivo Efficacy Study Formulation for Intraperitoneal Administration
| Parameter | Description |
|---|---|
| Drug Substance | This compound |
| Formulation Type | Nano-milled Suspension |
| Dose | 30 mg/kg (daily) |
| Excipients | Hydroxypropyl cellulose, Polysorbate 80, SDS |
| Injection Volume | 5 mL/kg |
Data sourced from opnme.com.[1][3]
Experimental Protocols
Protocol 1: Preparation of Nano-milled this compound Suspension for Intraperitoneal (i.p.) Administration
This protocol is based on the methodology reported for successful in vivo efficacy studies.[1][3]
-
Objective: To prepare a homogenous nano-milled suspension of this compound to ensure adequate drug exposure for in vivo efficacy studies.
-
Materials:
-
This compound powder
-
Hydroxypropyl cellulose
-
Polysorbate 80
-
Sodium dodecyl sulfate (SDS)
-
Zirconium oxide milling beads
-
Sterile water for injection
-
Dual centrifuge (e.g., ZentriMix 380R)
-
-
Procedure:
-
Prepare the vehicle by dissolving hydroxypropyl cellulose, polysorbate 80, and SDS in sterile water.
-
Add the this compound powder to the vehicle to the desired final concentration (e.g., 6 mg/mL for a 30 mg/kg dose at a 5 mL/kg injection volume).
-
Add zirconium oxide milling beads to the suspension.
-
Place the mixture in a dual centrifuge.
-
Process the suspension for 4 hours at 1,000 rpm at a controlled temperature of 4 °C.
-
After milling, visually inspect the suspension for homogeneity.
-
The suspension is now ready for intraperitoneal administration to tumor-bearing mice at a volume of 5 mL/kg.
-
Protocol 2: Preparation of this compound Solution for Subcutaneous (s.c.) Pharmacokinetic Studies
This protocol is based on the formulation used for pharmacokinetic assessment.[1][3]
-
Objective: To prepare a solution of this compound for subcutaneous administration to evaluate its pharmacokinetic profile.
-
Materials:
-
This compound powder
-
PEG-400
-
Transcutol
-
Kolliphor HS 15
-
-
Procedure:
-
Prepare the vehicle by mixing PEG-400, Transcutol, and Kolliphor HS 15.
-
Dissolve the this compound powder in the vehicle to the desired final concentration.
-
Ensure the this compound is fully dissolved through gentle warming or vortexing if necessary.
-
The solution is now ready for subcutaneous administration.
-
Visualizations
Caption: this compound acts as a PROTAC, forming a ternary complex to induce ubiquitination and proteasomal degradation of KRAS.
Caption: this compound degrades oncogenic KRAS, inhibiting the downstream MAPK (RAF-MEK-ERK) signaling pathway.
Caption: Recommended experimental workflow for in vivo efficacy testing of this compound, emphasizing the formulation step.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Revolutionary new drug targets hard-to-treat cancers - helping millions world-wide - The Brighter Side of News [thebrighterside.news]
- 5. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pardon Our Interruption [opnme.com]
ACBI3 Nano-Milled Suspension: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of ACBI3 as a nano-milled suspension. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated as a nano-milled suspension? A1: this compound is a selective and potent pan-KRAS degrader developed as a chemical probe.[1][2][3] It is a large, lipophilic molecule with very low aqueous solubility (<1 µg/mL at pH 6.8) and lacks oral bioavailability.[1][2] Nano-milling is a "top-down" particle size reduction technique used to increase the surface area of the drug, which enhances its dissolution rate and is suitable for parenteral administration in preclinical studies.[4][5] This formulation strategy enables in vivo efficacy studies by allowing for intraperitoneal dosing.[1]
Q2: What are the key physicochemical properties of this compound relevant to its formulation? A2: this compound's formulation is primarily challenged by its high lipophilicity and poor aqueous solubility. It also exhibits high plasma protein binding (>99.7%) and a high efflux ratio in Caco-2 assays, contributing to its low oral bioavailability.[1][2] A summary of its properties is provided in Table 1.
Q3: What are the critical components of an this compound nano-milled suspension? A3: A typical formulation consists of the this compound active pharmaceutical ingredient (API), a liquid dispersion medium (usually purified water), milling media (e.g., zirconium oxide beads), and a combination of stabilizers.[1][6] Stabilizers, such as polymers and surfactants, are crucial to prevent particle aggregation during milling and upon storage.[7][8] A reported formulation for this compound used hydroxypropyl cellulose (HPC), polysorbate 80, and sodium dodecyl sulfate (SDS) as stabilizers.[1]
Q4: What are the expected characteristics of a successfully prepared this compound nanosuspension? A4: A successful this compound nanosuspension should have a mean particle size in the nanometer range (typically 200-600 nm) with a narrow particle size distribution (Polydispersity Index < 0.3).[9] It should also exhibit sufficient physical stability, indicated by a zeta potential of at least ±20 mV for combined steric and electrostatic stabilization, to prevent aggregation over its intended shelf life.[9]
Data Presentation
Table 1: Physicochemical and DMPK Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| logD @ pH 11 | 4.06 | [1] |
| Aqueous Solubility @ pH 6.8 | <1 µg/mL | [1] |
| Caco-2 Permeability (A-B) | 0.8 x 10⁻⁶ cm/s | [1] |
| Caco-2 Efflux Ratio | 20 | [1] |
| Human Plasma Protein Binding | >99.74% | [1] |
| Mouse Plasma Protein Binding | 99.95% | [1] |
| In Vivo Administration Route | Intraperitoneal (nano-milled suspension) |[1] |
Table 2: Example Formulation for this compound Nano-milling
| Component | Function | Example Concentration |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 1-10% (w/v) |
| Purified Water | Dispersion Medium | q.s. to 100% |
| Hydroxypropyl Cellulose (HPC) | Steric Stabilizer, Viscosity Modifier | 0.5% (w/v) |
| Polysorbate 80 (Tween® 80) | Non-ionic Surfactant, Wetting Agent | 0.5% (w/v) |
| Sodium Dodecyl Sulfate (SDS) | Ionic Surfactant, Electrostatic Stabilizer | 0.05% (w/v) |
| Zirconium Oxide Beads (0.1-0.8 mm) | Milling Media | ~30-50% of chamber volume |
Troubleshooting Guide
Q5: My final particle size is too large (>1000 nm). What are the possible causes? A5:
-
Insufficient Milling Time/Energy: The energy input may be too low. Increase the milling speed (RPM) or the total milling time.[4][10]
-
High Drug Concentration: An excessively high API load can lead to high suspension viscosity, which dampens milling efficiency. Consider reducing the drug concentration.[11]
-
Inefficient Milling Media: The size or density of the milling beads may not be optimal. Smaller, denser beads generally provide higher energy and are more effective for achieving smaller particle sizes.[10]
-
Drug Properties: Some compounds are inherently difficult to mill due to their mechanical properties (e.g., plasticity).[12]
Q6: The nanosuspension looks good initially, but particles aggregate after a few hours/days. Why is this happening? A6: This indicates poor physical stability. The primary causes are:
-
Inadequate Stabilization: The type or concentration of the stabilizer(s) may be insufficient to cover the newly created particle surface area.[8] A combination of steric (e.g., HPMC, HPC) and electrostatic (e.g., SDS) stabilizers is often more effective than a single agent.[7]
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur if the drug has some solubility in the dispersion medium. It is accelerated by high surfactant concentrations (above the CMC) or temperature fluctuations.[8]
-
Low Zeta Potential: For electrostatically or combined-stabilized suspensions, a low zeta potential (magnitude < 20 mV) indicates weak repulsive forces between particles, leading to aggregation.[9]
Q7: I am observing a significant increase in viscosity or "caking" during the milling process. What should I do? A7: High viscosity or caking can halt the milling process.
-
Check Stabilizer Concentration: Insufficient stabilizer can lead to uncontrolled agglomeration, drastically increasing viscosity.[4]
-
Reduce Drug Loading: As mentioned in Q5, high drug loading increases viscosity. A lower concentration may be necessary.
-
Control Temperature: Excessive heat generated during milling can alter stabilizer properties or drug solubility, promoting aggregation. Ensure the milling chamber is adequately cooled.[1]
Q8: My drug loading is inconsistent between batches. How can I improve reproducibility? A8:
-
Ensure Homogeneous Starting Suspension: Before milling, ensure the coarse powder is well-dispersed in the stabilizer solution.
-
Standardize Milling Parameters: Strictly control all process parameters, including milling time, speed, temperature, and media load.[13]
-
Optimize Media Separation: After milling, ensure the process to separate the nanosuspension from the milling beads is efficient and reproducible to avoid loss of product.[14]
Visualizations and Workflows
Caption: Troubleshooting workflow for this compound nano-milling.
Caption: Experimental workflow for this compound nanosuspension.
Caption: this compound signaling pathway as a KRAS degrader.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Stabilizer Solution:
-
Prepare the aqueous dispersion medium by dissolving the required amounts of stabilizers (e.g., 0.5% HPC, 0.5% Polysorbate 80, 0.05% SDS) in purified water.
-
Stir until all components are fully dissolved. Filter the solution if necessary.
-
-
Preparation of Coarse Suspension:
-
Weigh the desired amount of this compound API (e.g., to make a 1% w/v suspension).
-
Slowly add the this compound powder to the stabilizer solution under constant stirring to form a coarse, homogenous slurry.
-
-
Wet Milling:
-
Load the milling chamber of a suitable mill (e.g., planetary ball mill, dual centrifuge) with zirconium oxide milling beads (0.1-0.8 mm diameter).
-
Add the coarse this compound suspension to the chamber.
-
Begin milling according to optimized parameters. A starting point could be 1,000 RPM for 4 hours, with temperature controlled at 4°C.[1]
-
Take aliquots at various time points (e.g., 1, 2, 4 hours) to monitor particle size reduction.
-
-
Separation and Collection:
Protocol 2: Particle Size and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the this compound nanosuspension with purified water or the original dispersion medium to achieve an appropriate particle concentration for Dynamic Light Scattering (DLS) analysis (typically a slightly translucent appearance).
-
-
DLS Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
-
Equilibrate the sample to the measurement temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean particle size (Z-average), polydispersity index (PDI), and particle size distribution.
-
-
Zeta Potential Measurement:
-
For zeta potential, dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity without causing particle aggregation.
-
Transfer the sample to a zeta potential cell.
-
Perform the measurement to determine the surface charge of the nanoparticles.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus Setup:
-
Dissolution Medium:
-
Prepare a suitable dissolution medium, such as phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% Tween-80) to ensure sink conditions.[15]
-
-
Procedure:
-
Add a precisely measured volume of the this compound nanosuspension (equivalent to a known mass of this compound) into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.1 µm PVDF) to separate dissolved drug from nanoparticles.[14]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. agnopharma.com [agnopharma.com]
- 5. ijhsr.org [ijhsr.org]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ajptonline.com [ajptonline.com]
- 10. brieflands.com [brieflands.com]
- 11. altasciences.com [altasciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
managing high plasma protein binding of ACBI3
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the high plasma protein binding of ACBI3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding significant?
A1: this compound is an experimental anticancer agent known as a proteolysis targeting chimera (PROTAC).[1] It functions by targeting the KRAS protein, a key driver in certain cancers, for degradation by the cell's natural protein disposal machinery.[1][2] this compound is characterized as a large, lipophilic molecule with low aqueous solubility at neutral pH.[3][4] A critical characteristic of this compound is its high plasma protein binding (PPB).[3][4] This is significant because, generally, only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[5][6] High PPB can impact the interpretation of in vitro and in vivo experiments, affecting the drug's distribution, metabolism, and overall efficacy.[6][7]
Q2: How high is the plasma protein binding of this compound?
A2: this compound exhibits very high plasma protein binding across different species.[4] Experimental data indicates binding of >99.74% in human plasma, >99.95% in mouse plasma, and >99.74% in rat plasma.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a bifunctional molecule. One part of the molecule binds to the target protein, KRAS, and the other part recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of KRAS, marking it for degradation by the proteasome.[2][8] This degradation leads to a sustained reduction in KRAS signaling, which is crucial for the growth of many cancers.[3][4] A matched negative control, cis-ACBI3, is available which is deficient in binding to the E3 ligase and can be used to confirm that the observed effects are due to KRAS degradation.[3][4]
Troubleshooting Guide
Issue 1: Low or inconsistent potency of this compound in in vitro cellular assays.
-
Possible Cause: High nonspecific binding of this compound to plasticware or serum proteins in the cell culture medium, reducing the effective concentration available to the cells.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the percentage of fetal bovine serum (FBS) in your culture medium for the duration of the experiment.
-
Use of Low-Binding Plates: Utilize low-binding microplates to minimize the adsorption of the lipophilic this compound to the plastic surfaces.
-
Pre-treatment of Plates: Pre-incubating plates with a solution of bovine serum albumin (BSA) can help to block nonspecific binding sites.
-
Increase Compound Concentration: Based on the high PPB, a higher initial concentration of this compound may be necessary to achieve the desired effective (unbound) concentration.
-
Include a Control for Binding: Consider running parallel assays with and without serum to quantify the impact of protein binding on the observed IC50.
-
Issue 2: Difficulty in accurately measuring the unbound fraction of this compound in plasma.
-
Possible Cause: The very high plasma protein binding of this compound can lead to unbound fractions that are below the limit of quantification of standard analytical methods.[9]
-
Troubleshooting Steps:
-
Employ High-Sensitivity Assays: Methods like Rapid Equilibrium Dialysis (RED) are recommended for determining the PPB of compounds like this compound.[10][11]
-
Plasma Dilution Method: For highly bound compounds, diluting the plasma can increase the measurable unbound fraction. The undiluted fraction unbound can then be calculated.[12]
-
Optimize Analytical Method: Ensure that the LC-MS/MS or other analytical methods used for quantification are highly sensitive and optimized for this compound. This may involve using a more sensitive instrument or optimizing the sample preparation to minimize loss.
-
Use of an In-Well Control: Including a well-characterized highly bound compound, such as warfarin, as an in-well control can help to identify experimental variability and ensure the reliability of the assay.[13]
-
Issue 3: Poor in vivo efficacy despite potent in vitro activity.
-
Possible Cause: The high plasma protein binding limits the amount of free this compound that can distribute to the tumor tissue and exert its effect.[6]
-
Troubleshooting Steps:
-
Appropriate Formulation: Due to its low solubility and high PPB, this compound requires an appropriate formulation for in vivo administration to achieve adequate exposure.[3][4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates the high plasma protein binding to better predict the required dose and schedule to achieve a therapeutic concentration of unbound drug at the tumor site.
-
Direct Measurement of Unbound Concentrations: If possible, measure the unbound concentration of this compound in plasma and, ideally, in the tumor tissue to correlate with the observed pharmacological effect.
-
Quantitative Data Summary
| Parameter | Human | Mouse | Rat | Reference |
| Plasma Protein Binding (%) | >99.74 | >99.95 | >99.74 | [4] |
| LogD @ pH 11 | 4.06 | [4] | ||
| Solubility @ pH 6.8 (µg/ml) | <1 | [4] | ||
| Caco-2 Permeability AB (10-6 cm/s) | 0.8 | [4] | ||
| Caco-2 Efflux Ratio | 20 | [4] |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and analytical methods.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Control plasma (human, mouse, or rat)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator shaker
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare this compound Spiked Plasma: Spike the control plasma with this compound to the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation.
-
Assemble RED Device: Place the RED inserts into the base plate.
-
Load Samples:
-
Add the this compound-spiked plasma to the sample chamber of the RED insert.
-
Add PBS to the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking for the time determined to be sufficient to reach equilibrium (typically 4-6 hours, but may need to be optimized).
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation for Analysis:
-
For the buffer chamber samples, add an equal volume of blank plasma.
-
For the plasma chamber samples, add an equal volume of PBS.
-
Precipitate proteins from all samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis: Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Mechanism of action of this compound leading to KRAS degradation.
Caption: Experimental workflow for managing high PPB of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. Do we need to optimize plasma protein and tissue binding in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
potential off-target effects of ACBI3 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pan-KRAS degrader, ACBI3. The information is intended for scientists and drug development professionals investigating the efficacy and mechanism of action of this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental anticancer agent known as a proteolysis targeting chimera (PROTAC).[1] It is a bifunctional molecule designed to target and induce the degradation of the KRAS protein, a key driver in many cancers.[1] One part of this compound binds to the KRAS protein, while the other part recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity-induced ubiquitination tags the KRAS protein for degradation by the cell's natural protein disposal system, the proteasome.[2]
Q2: Which KRAS mutations is this compound effective against?
A2: this compound is a pan-KRAS degrader, demonstrating efficacy against 13 of the 17 most common KRAS mutations found in cancer cells.[1][2][4][5] This broad activity makes it a valuable tool for studying a wide range of KRAS-driven cancers.
Q3: How selective is this compound for KRAS?
A3: Preclinical studies have shown a high degree of selectivity for this compound. Whole-cell proteomics analysis in GP2d cells treated with this compound revealed selective degradation of KRAS, while the closely related paralogs HRAS and NRAS were not significantly affected.[6][7][8]
Q4: Does this compound degrade both mutant and wild-type KRAS?
A4: Yes, this compound targets both mutant and wild-type KRAS.[9] While this could present potential risks, studies have indicated that this compound does not affect the proliferation of wild-type KRAS cell lines.[9]
Q5: Is there a negative control available for this compound experiments?
A5: Yes, a stereoisomer called cis-ACBI3 is available as a negative control.[6][10] cis-ACBI3 can still bind to KRAS but is deficient in binding to the VHL E3 ligase.[6][10] This makes it a useful tool to differentiate between on-target effects (KRAS degradation) and potential off-target effects of the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low KRAS degradation observed. | 1. Suboptimal concentration of this compound. 2. Incorrect incubation time. 3. Cell line specific factors (e.g., high efflux). 4. Degradation of this compound in media. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment to identify the optimal incubation time for maximal degradation. 3. Consider the physicochemical properties of this compound, such as its high efflux in Caco-2 assays, which might affect intracellular concentration.[11] 4. Prepare fresh solutions of this compound for each experiment. |
| High cellular toxicity observed, even at low concentrations. | 1. Potential off-target effects. 2. Cell line is highly sensitive to KRAS degradation. | 1. Utilize the negative control, cis-ACBI3, to assess if the toxicity is independent of KRAS degradation.[6][10] 2. Perform a comprehensive off-target analysis (see "Experimental Protocols for Investigating Off-Target Effects" section). 3. Titrate down the concentration of this compound and shorten the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent preparation of this compound solution. 3. Freeze-thaw cycles of this compound stock. | 1. Maintain consistent cell passage numbers, confluency, and media components. 2. Ensure complete solubilization of this compound in DMSO before diluting in culture media. 3. Aliquot this compound stock solutions to minimize freeze-thaw cycles. |
| Unexpected changes in signaling pathways unrelated to MAPK. | 1. Potential off-target kinase inhibition. 2. Cellular compensatory mechanisms. | 1. Perform a kinase inhibitor profiling assay to screen for off-target kinase interactions. 2. Use proteomic or phosphoproteomic approaches to map global changes in cellular signaling. |
Experimental Protocols for Investigating Off-Target Effects
1. Whole-Cell Proteomics for Selectivity Profiling
-
Objective: To identify proteins that are degraded upon this compound treatment at a proteome-wide level.
-
Methodology:
-
Culture cancer cells of interest (e.g., GP2d) to 70-80% confluency.
-
Treat cells with this compound at a predetermined effective concentration (e.g., 50 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8 hours). Include a treatment arm with the negative control, cis-ACBI3.
-
Harvest cells and perform cell lysis.
-
Prepare protein samples for mass spectrometry (MS) analysis (e.g., TMT labeling).
-
Analyze samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the data to identify and quantify changes in protein abundance between the different treatment groups. A volcano plot can be used to visualize proteins that are significantly downregulated.[6][8]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of proteins. A shift in the melting curve in the presence of this compound indicates direct binding.
-
3. Kinase Profiling
-
Objective: To screen for potential off-target interactions with a panel of kinases.
-
Methodology:
-
Submit this compound to a commercial or in-house kinase profiling service.
-
These services typically use in vitro assays to measure the inhibitory activity of the compound against a large panel of purified kinases.
-
Analyze the results to identify any kinases that are significantly inhibited by this compound at relevant concentrations.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ternary Complex Kd | 6 nM | SPR for ternary complex with VHL | [7][9] |
| KRASG12D GDP KD | 5 ± 1 nM | Surface Plasmon Resonance (SPR) | [12] |
| KRASG12V GDP KD | 4 ± 1 nM | Surface Plasmon Resonance (SPR) | [12] |
| VCB+KRASG12D KD | 4 ± 1 nM | Fluorescence Polarization | [12] |
| DC50 (KRASG12D) | 2 nM | Capillary Electrophoresis (24h) in GP5d cells | [12] |
| DC50 (KRASG12V) | 7 nM | Capillary Electrophoresis (24h) in SW620 cells | [12] |
| IC50 (KRAS mutant cell lines) | 478 nM (geometric mean) | Proliferation Assay (5 days) | [6][11] |
| IC50 (KRASWT cell lines) | 8.3 µM (geometric mean) | Proliferation Assay (5 days) | [6][11] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Assay Condition | Reference |
| logD @ pH 11 | 4.06 | [6] | |
| Aqueous Solubility @ pH 6.8 | <1 µg/ml | [6] | |
| Caco-2 Permeability (A to B) | 0.8 x 10-6 cm/s | [8] | |
| Microsomal Stability | Low | Liver microsomes | [6] |
| Hepatocyte Stability | Good to moderate | [6] | |
| Plasma Protein Binding | High | [6] | |
| Oral Bioavailability | Lacks oral bioavailability | [6] |
Visualizations
Caption: Mechanism of action of the this compound PROTAC.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Experimental workflow for off-target identification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eubopen.org [eubopen.org]
troubleshooting ACBI3 degradation assay inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ACBI3 in protein degradation assays. The information is designed to help identify and resolve common inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective pan-KRAS degrader. It is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of target proteins.[1][2][3] One part of this compound binds to the KRAS protein, while the other part recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination of KRAS, marking it for degradation by the cell's proteasome.[4][5]
Q2: What is cis-ACBI3 and when should I use it?
A2: cis-ACBI3 is a stereoisomer of this compound that is deficient in binding to the VHL E3 ligase.[1][2] It serves as an essential negative control in experiments. While it can still bind to KRAS, it should not induce its degradation.[2] Any observed activity with cis-ACBI3 might indicate off-target effects or issues with the experimental setup.
Q3: What are the optimal cell lines for an this compound degradation assay?
A3: Cell lines with known KRAS mutations are ideal for this compound degradation assays.[1][2] this compound has been shown to be effective against 13 of the 17 most common KRAS mutants.[5][6] It is also crucial that the chosen cell line expresses sufficient levels of the VHL E3 ligase for the degradation machinery to function.
Q4: How should I prepare and store this compound and cis-ACBI3?
A4: this compound is a large, lipophilic molecule with low aqueous solubility at neutral pH.[1] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[7] It is recommended to store stock solutions at -20°C or -80°C for long-term stability and to minimize freeze-thaw cycles.[7][8]
Troubleshooting Guides
Issue 1: No or Weak KRAS Degradation Observed
Q: My Western blot shows no significant reduction in KRAS levels after treating with this compound. What are the possible causes and solutions?
A: This is a common issue that can be addressed by systematically evaluating each step of the experimental process.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Inactivity | - Verify the integrity and purity of your this compound compound using methods like LC-MS. - Ensure proper storage conditions have been maintained.[7][8] |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. DC50 values in the low nanomolar range have been reported for some cell lines.[7] |
| Insufficient Incubation Time | - Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Poor Cell Permeability | - Although this compound is cell-permeable, its high molecular weight can be a factor.[9] Consider using cell lines with lower efflux pump activity or co-treatment with an efflux pump inhibitor like Zosuquidar as a control experiment.[10] |
| Low E3 Ligase Expression | - Confirm that your cell line expresses adequate levels of VHL E3 ligase via Western blot or qPCR. If VHL levels are low, consider using a different cell line. |
| Proteasome Inhibition | - Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. |
| Technical Issues with Western Blot | - Verify the specificity and sensitivity of your KRAS antibody. - Ensure efficient protein transfer by staining the membrane with Ponceau S.[11] - Load a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[12] |
Issue 2: High Variability Between Experimental Replicates
Q: I am observing significant differences in KRAS degradation between my biological or technical replicates. How can I improve the consistency of my results?
A: High variability can obscure the true effect of this compound. The following steps can help improve reproducibility.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
| Pipetting Errors | - Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
| Inconsistent Lysis and Sample Preparation | - Ensure complete and consistent cell lysis for all samples. Sonication can help improve protein recovery.[12] - Add protease inhibitors to your lysis buffer to prevent protein degradation.[11][12] |
| Uneven Western Blot Transfer | - Ensure uniform contact between the gel and the membrane and remove any air bubbles before starting the transfer.[11] |
Issue 3: Negative Control (cis-ACBI3) Shows KRAS Degradation
Q: I'm seeing a reduction in KRAS levels in my cells treated with the negative control, cis-ACBI3. What could be causing this?
A: Since cis-ACBI3 is designed to be deficient in VHL binding, it should not induce degradation.[2] Observing degradation with the negative control points to specific experimental artifacts.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Contamination or Misidentification | - Verify the identity and purity of your cis-ACBI3 stock. Consider obtaining a fresh vial from the supplier. |
| Off-Target Effects at High Concentrations | - While cis-ACBI3 still binds KRAS and can act as an inhibitor, at very high concentrations, it might have unexpected off-target effects.[2] Ensure you are using it at the same concentration as this compound and consider testing a lower concentration. |
| Cellular Toxicity | - High concentrations of the compound or DMSO vehicle may induce cell death, leading to a non-specific decrease in protein levels. Assess cell viability using an assay like MTT or Trypan Blue exclusion. |
| Experimental Artifact | - Review your experimental workflow for potential errors, such as cross-contamination of wells or mislabeling of tubes. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | KRAS Mutant | Value | Reference |
| DC50 (Cellular Degradation, 24h) | GP5d | G12D | 2 nM | [1][7] |
| SW620 | G12V | 7 nM | [1][7] | |
| IC50 (Cellular Proliferation, 5 days) | GP5d | G12D | 5 nM | [1][7] |
| SW620 | G12V | 15 nM | [1][2] | |
| KRAS Mutant Cell Line Panel (geometric mean) | Various | 478 nM | [1][2] | |
| KRAS WT Cell Line Panel (geometric mean) | Wild-Type | 8.3 µM | [1][2] | |
| Kd (Ternary Complex with VHL) | - | - | 6 nM | [13][14] |
Experimental Protocols
Protocol 1: Western Blotting for KRAS Degradation
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, cis-ACBI3 (as a negative control), and a vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KRAS and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the KRAS signal to the loading control signal.[15]
-
Protocol 2: Proteasome Inhibition Control Experiment
This experiment confirms that the observed degradation is proteasome-dependent.
-
Cell Seeding and Pre-treatment:
-
Plate cells as described in Protocol 1.
-
Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound alone
-
Proteasome inhibitor alone
-
This compound + Proteasome inhibitor
-
-
Analysis:
-
Incubate for the standard duration of your degradation experiment.
-
Harvest cell lysates and analyze by Western blot as described in Protocol 1.
-
-
Expected Results:
-
The this compound-only group should show significant KRAS degradation.
-
The group treated with both this compound and the proteasome inhibitor should show a "rescue" of KRAS protein levels, similar to the vehicle control.[15]
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: ACBI3 & ABCB1-Mediated Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to ACBI3 mediated by the ABCB1 efflux pump.
Frequently Asked Questions (FAQs)
Q1: What is the ABCB1 efflux pump and how does it cause resistance to this compound?
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is a transmembrane protein that functions as an ATP-dependent efflux pump. It actively transports a wide range of structurally diverse compounds out of the cell, including many therapeutic agents. If cancer cells overexpress ABCB1, the pump can recognize this compound as a substrate and expel it from the cell before it can reach its intracellular target. This reduces the intracellular concentration of this compound, leading to a decrease in its efficacy and the development of multidrug resistance (MDR).
Q2: My cells require a much higher concentration of this compound than expected to induce cell death. Is this ABCB1-mediated resistance?
A significantly higher IC50 value for this compound in your cell line compared to sensitive control lines is a primary indicator of resistance. While other mechanisms can contribute to drug resistance, overexpression of ABCB1 is a common cause. To confirm this, you should perform experiments to assess both the function and expression level of ABCB1 in your cells. We recommend co-treatment with a known ABCB1 inhibitor or quantifying ABCB1 expression via Western Blot or qRT-PCR.
Q3: Can ABCB1-mediated resistance to this compound be reversed?
Yes, in many experimental settings, this form of resistance can be at least partially reversed. The most common strategy is the co-administration of this compound with an ABCB1 inhibitor, such as Verapamil or Zosuquidar. These inhibitors compete with this compound for binding to the pump or interfere with its ATP-dependent function, thereby increasing the intracellular accumulation and efficacy of this compound.
Q4: Are there specific cell line models I can use to study this compound resistance?
For studying ABCB1-mediated resistance, it is advisable to use a pair of cell lines: a parental, drug-sensitive line (e.g., OVCAR-8, A549) and its drug-resistant counterpart that overexpresses ABCB1 (e.g., NCI/ADR-RES). Using such a pair allows for a direct comparison and helps to isolate the effects of ABCB1 overexpression on this compound efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in the context of potential ABCB1-mediated resistance.
| Problem | Potential Cause | Suggested Solution |
| High IC50 Value for this compound | The cell line may overexpress the ABCB1 efflux pump, actively removing this compound from the cell. | 1. Confirm ABCB1 Function: Perform a cytotoxicity assay with this compound in the presence and absence of a known ABCB1 inhibitor (e.g., 5 µM Verapamil). A significant leftward shift in the dose-response curve for this compound in the presence of the inhibitor suggests functional ABCB1-mediated efflux.2. Confirm ABCB1 Expression: Quantify ABCB1 protein levels using Western Blot or mRNA levels using qRT-PCR. Compare expression levels to a known sensitive cell line. |
| Inconsistent Results in Cytotoxicity Assays | 1. Variable ABCB1 Expression: ABCB1 expression can be heterogeneous or change over passages.2. Inhibitor Potency/Stability: The ABCB1 inhibitor may be degrading or used at a suboptimal concentration. | 1. Ensure Cell Line Stability: Use cells from a low passage number and periodically check ABCB1 expression if the cell line is maintained for extended periods.2. Optimize Inhibitor Concentration: Titrate the ABCB1 inhibitor to determine the optimal non-toxic concentration for your specific cell line. Prepare fresh inhibitor solutions for each experiment. |
| Failure to Reverse Resistance with an ABCB1 Inhibitor | 1. Multiple Resistance Mechanisms: The cells may have other resistance mechanisms in addition to or instead of ABCB1 (e.g., target mutation, other efflux pumps like ABCG2).2. This compound is Not an ABCB1 Substrate: It is possible, though less likely if other data points to it, that this compound is not a substrate for ABCB1. | 1. Profile for Other Pumps: Use specific inhibitors for other common efflux pumps (e.g., Ko143 for ABCG2) to see if resistance is affected.2. Perform Efflux Assay: Directly measure the efflux of a fluorescent ABCB1 substrate (e.g., Rhodamine 123) with and without this compound. If this compound competes with the substrate, it confirms it is recognized by the pump. |
Experimental Protocols & Data
Protocol 1: Verifying ABCB1-Mediated Efflux via Cytotoxicity Assay
This protocol determines if resistance to this compound is mediated by a functional ABCB1 pump.
-
Cell Seeding: Seed your resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Inhibitor Pre-treatment: Add a non-toxic concentration of an ABCB1 inhibitor (e.g., 5 µM Verapamil) to half of the wells. Incubate for 1-2 hours.
-
This compound Treatment: Add a serial dilution of this compound to both inhibitor-treated and untreated wells.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 values for this compound with and without the inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates ABCB1-mediated efflux.
Table 1: Example IC50 Values of this compound in Sensitive vs. Resistant Cells
| Cell Line | ABCB1 Expression | IC50 of this compound (nM) | IC50 of this compound + 5 µM Verapamil (nM) | Resistance Fold |
| OVCAR-8 (Sensitive) | Low | 50 | 45 | 1.0x |
| NCI/ADR-RES (Resistant) | High | 2500 | 150 | 50.0x |
Protocol 2: Quantifying ABCB1 Protein Expression by Western Blot
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 (e.g., clone UIC2) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations and Workflows
Diagnostic Workflow for this compound Resistance
Technical Support Center: ACBI3 for Tumor Regression Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ACBI3 in preclinical tumor regression studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective pan-KRAS degrader.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to harness the cell's natural protein disposal system.[1][3][4] this compound links the KRAS protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS by the proteasome.[1][5] This degradation of oncogenic KRAS protein leads to a potent and sustained reduction of downstream signaling pathways, such as the MAPK pathway, ultimately resulting in tumor regression in preclinical models.[1][5][6][7]
Q2: What are the recommended dosages and administration routes for in vivo tumor regression studies?
A2: Based on preclinical studies in KRAS mutant xenograft mouse models, the following dosages and administration routes have been shown to be effective in inducing tumor regression:
A dosing schedule of once a day for three days has resulted in significant tumor growth inhibition.[2]
Q3: How should this compound be formulated for in vivo administration?
A3: Proper formulation is critical for the efficacy of this compound due to its low aqueous solubility.[1][6] Here are suggested formulations for different administration routes:
-
Intravenous (i.v.): this compound can be formulated in HPβCD (hydroxypropyl-β-cyclodextrin).[6]
-
Subcutaneous (s.c.): A formulation of PEG-300/Transcutol/Solutol 60/30/10 (v/v/v) has been used.[6] Note: While a formulation exists, subcutaneous delivery was found to be unsuitable for efficacy studies due to local intolerability.[1][6]
-
Intraperitoneal (i.p.): A nano-milled suspension of this compound is recommended. This can be prepared using a dual centrifuge with zirconium oxide milling beads and formulated in hydroxypropyl cellulose, polysorbate 80, and SDS.[1][6]
Q4: What is the expected outcome of this compound treatment in preclinical models?
A4: In KRAS mutant xenograft mouse models, administration of this compound at the recommended dosages has led to pronounced tumor regressions, with a tumor growth inhibition of 127% reported.[2] This is attributed to the degradation of oncogenic KRAS and the subsequent durable modulation of its downstream signaling pathways.[2]
Q5: Is there a negative control available for this compound experiments?
A5: Yes, cis-ACBI3 is the stereoisomer of this compound and serves as a negative control.[1][6] While it still binds to KRAS and can act as a non-covalent inhibitor, it is deficient in binding to VHL, and therefore does not induce KRAS degradation.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | This compound is a large, lipophilic molecule with low aqueous solubility at neutral pH.[1] | * For in vivo studies, use the recommended formulations (see FAQ Q3).[1][6]* For in vitro experiments, consider using organic solvents such as DMSO for stock solutions. |
| Local intolerability with subcutaneous administration | The formulation or the compound itself may cause local reactions. | * It is recommended to use the intraperitoneal (i.p.) or intravenous (i.v.) route for efficacy studies, as subcutaneous administration has been found to be unsuitable.[1][6] |
| Lack of tumor regression | * Suboptimal dosage or dosing schedule.* Inadequate formulation leading to poor bioavailability.* Development of resistance. | * Ensure the use of recommended dosages and administration routes (see FAQ Q2).* Verify the formulation protocol to ensure proper preparation of the dosing solution.* Investigate potential resistance mechanisms (see "Potential Mechanisms of Resistance" section below). |
| Variability in experimental results | * Inconsistent formulation preparation.* Differences in animal handling and tumor implantation techniques.* Biological variability in tumor growth. | * Standardize the formulation preparation process.* Ensure consistent procedures for all aspects of the in vivo study.* Increase the number of animals per group to improve statistical power. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | KRAS Mutation | DC50 (24h) | IC50 (5 days) |
| GP5d | G12D | 2 nM | 5 nM |
| SW620 | G12V | 7 nM | 15 nM |
| Geometric Mean (KRAS mutant) | - | - | 478 nM |
| Geometric Mean (KRAS WT) | - | - | 8.3 µM |
Data sourced from MedChemExpress and EUbOPEN.[2][8]
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Intravenous (i.v.) - 2 mg/kg | Subcutaneous (s.c.) - 30 mg/kg |
| Clearance (mL/(L·h)) | 39 | - |
| Mean Residence Time (h) | 0.67 | - |
| Vss (L/kg) | 1.6 | - |
| Cmax (nM) | - | 70 |
| Tmax (h) | - | 2 |
Data sourced from opnMe, Boehringer Ingelheim.[1][6]
Experimental Protocols
In Vivo Tumor Regression Study in a KRAS G12V Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: RKN cells, which are dependent on KRAS G12V.[1][6]
-
Tumor Implantation: Subcutaneously implant RKN cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
This compound Formulation (Intraperitoneal):
-
Dosing:
-
Endpoint Measurement:
Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the formation of a ternary complex between KRAS and the VHL E3 ligase, leading to KRAS ubiquitination and proteasomal degradation.
KRAS Signaling Pathway and Inhibition by this compound
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. news-medical.net [news-medical.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
Validation & Comparative
A Head-to-Head Comparison of ACBI3 and Adagrasib for Broad KRAS Inhibition
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two distinct KRAS-targeting agents.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a high-priority target for therapeutic development. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[1] However, recent breakthroughs have led to the development of novel therapeutic agents that can effectively target KRAS. This guide provides a comprehensive comparison of two such agents: ACBI3, a pan-KRAS degrader, and adagrasib, a covalent inhibitor specific for the KRAS G12C mutation.
Executive Summary
This guide delves into the distinct mechanisms of action, target specificities, and available preclinical and clinical data for this compound and adagrasib. This compound represents a novel approach by inducing the degradation of a broad range of KRAS mutants, while adagrasib is a targeted inhibitor that has already gained regulatory approval for a specific KRAS-mutated cancer.
Mechanism of Action
This compound: A Pan-KRAS Degrader
This compound is a first-in-class, selective, and potent pan-KRAS degrader.[2][3] It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Specifically, this compound links a ligand that binds to various KRAS mutants to a recruiter for the von Hippel-Lindau (VHL) E3 ligase.[2][6][7] This induced proximity results in the degradation of the KRAS protein, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, that are crucial for tumor growth.[2][3]
Adagrasib: A Covalent Inhibitor of KRAS G12C
Adagrasib (MRTX849) is an orally available small molecule that selectively and irreversibly binds to the mutant cysteine residue in KRAS G12C.[8][9] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[9][10] By preventing the exchange of GDP for GTP, adagrasib inhibits the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to the suppression of tumor cell growth and proliferation.[8][9]
Target Specificity
A key differentiator between this compound and adagrasib is their target specificity.
This compound is designed as a pan-KRAS agent, meaning it can target and degrade multiple KRAS mutants. Preclinical data have shown that this compound can potently degrade 13 out of the 17 most prevalent oncogenic KRAS variants, including G12A, G12C, G12D, G12V, G13C, G13D, and Q61H.[2][3][11] Importantly, this compound is selective for KRAS over its closely related paralogues, H-RAS and N-RAS.[2][3]
Adagrasib , in contrast, is highly specific for the KRAS G12C mutation.[8][12] This specificity is due to its mechanism of covalently binding to the cysteine residue at position 12, which is only present in this particular mutant. The KRAS G12C mutation is found in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers, and at lower frequencies in other solid tumors.[12]
Data Presentation
The following tables summarize the available quantitative data for this compound and adagrasib. It is crucial to note that the data for this compound is from preclinical studies, while the data for adagrasib is from clinical trials.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Line/Model | Citation |
| DC50 (KRAS Degradation) | 3.9 nM | GP2d cells | [13] |
| IC50 (Antiproliferative Activity) | 478 nM (geometric mean) | KRAS mutant cell lines | [2][13][14] |
| IC50 (Antiproliferative Activity) | 8.3 µM (geometric mean) | KRAS wild-type cell lines | [13][14] |
| Tumor Growth Inhibition (in vivo) | 127% | GP2d tumor-bearing mice | [13] |
Table 2: Clinical Efficacy of Adagrasib in KRAS G12C-Mutated NSCLC (KRYSTAL-1 and KRYSTAL-12 Trials)
| Parameter | Value | Trial Cohort | Citation |
| Objective Response Rate (ORR) | 42.9% - 45% | KRYSTAL-1 (previously treated) | [15][16] |
| Median Duration of Response (DOR) | 8.5 months | KRYSTAL-1 | [15] |
| Median Progression-Free Survival (PFS) | 5.5 months | KRYSTAL-12 (vs. 3.8 months for docetaxel) | [17] |
| Median Overall Survival (OS) | 14.1 months | KRYSTAL-1 | [18] |
| Intracranial ORR | 33% | KRYSTAL-1 (patients with treated, stable brain metastases) | [19] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical protocols used to evaluate KRAS inhibitors like this compound and adagrasib.
Western Blot for KRAS Degradation (for this compound)
-
Cell Culture and Treatment: Cancer cell lines with relevant KRAS mutations are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for KRAS. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of KRAS degradation relative to the vehicle control.
Cell Viability Assay (for both this compound and Adagrasib)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or adagrasib) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on the reduction of resazurin (e.g., CellTiter-Blue) or the quantification of ATP (e.g., CellTiter-Glo).
-
Data Analysis: The results are normalized to the vehicle-treated cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study (for both this compound and Adagrasib)
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells harboring the desired KRAS mutation are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The investigational drug (this compound or adagrasib) is administered at a specified dose and schedule (e.g., daily subcutaneous injection for this compound, twice-daily oral gavage for adagrasib).[13][20] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Mandatory Visualization
Signaling Pathways
Caption: Simplified KRAS signaling pathway and points of intervention for this compound and adagrasib.
Experimental Workflows
Caption: A typical experimental workflow for evaluating KRAS-targeted therapies.
Logical Relationships
Caption: Logical relationship between this compound and adagrasib based on their mechanism and development stage.
Conclusion
This compound and adagrasib represent two innovative and distinct strategies for targeting KRAS-driven cancers. Adagrasib has demonstrated significant clinical benefit for patients with KRAS G12C-mutated tumors and has achieved regulatory approval, marking a major milestone in the treatment of this patient population.[15][21] Its oral bioavailability and central nervous system penetration are also advantageous properties.[9][22] this compound, while still in the preclinical stage of development, holds the promise of a broader therapeutic application by targeting a wide array of KRAS mutations for which there are currently no approved targeted therapies.[2][6] The degradation mechanism of this compound may also offer advantages in terms of potency and duration of pathway inhibition compared to traditional inhibitors.[3] The continued development of both specific inhibitors like adagrasib and broader-acting agents like this compound will be crucial in expanding the therapeutic options for patients with KRAS-mutant cancers.
References
- 1. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. news-medical.net [news-medical.net]
- 6. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. onclive.com [onclive.com]
- 13. This compound | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Adagrasib for Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 17. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 18. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 19. Intracranial efficacy of adagrasib in patients with KRAS G12C mutated non-small cell lung cancer (NSCLC): are results KRYSTAL clear? - Abhyankar - AME Clinical Trials Review [actr.amegroups.org]
- 20. targetedonc.com [targetedonc.com]
- 21. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACBI3-Induced KRAS Degradation: A Comparative Guide with cis-ACBI3
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of oncogenic proteins represents a promising therapeutic strategy in cancer research. ACBI3, a novel PROTAC (Proteolysis Targeting Chimera), has emerged as a potent pan-KRAS degrader, capable of eliminating 13 of the 17 most common KRAS mutants.[1][2] This guide provides a comprehensive comparison of this compound with its inactive stereoisomer, cis-ACBI3, to validate its mechanism of action and highlight its potential as a therapeutic agent. cis-ACBI3 serves as a crucial negative control; while it retains the ability to bind to KRAS, it is deficient in recruiting the E3 ubiquitin ligase VHL, thus preventing proteasome-mediated degradation.[3][4][5]
Comparative Efficacy of this compound and cis-ACBI3
To quantitatively assess the efficacy of this compound-mediated KRAS degradation and its downstream effects, a series of in vitro experiments were conducted. The data presented below clearly demonstrates the VHL-dependent degradation of KRAS and the subsequent inhibition of cancer cell proliferation.
Table 1: Comparative Analysis of KRAS Degradation (DC50) and Cell Proliferation Inhibition (IC50)
| Cell Line | KRAS Mutation | Compound | DC50 (nM) for KRAS Degradation (24h) | IC50 (nM) for Cell Proliferation (5 days) |
| GP5d | G12D | This compound | 2 | 5 |
| cis-ACBI3 | >1,000 | >1,000 | ||
| SW620 | G12V | This compound | 7 | 15 |
| cis-ACBI3 | Not Determined | Not Determined |
Data sourced from opnMe.com by Boehringer Ingelheim.[3] The geometric mean IC50 for this compound across a broader panel of KRAS mutant cell lines is 478 nM, compared to 8.3 µM in KRAS wild-type cell lines, highlighting its selectivity.[4][6]
Mechanism of Action: this compound-Induced KRAS Degradation
This compound functions as a heterobifunctional molecule. One end binds to the target protein, KRAS, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS, marking it for degradation by the 26S proteasome. This targeted degradation leads to the suppression of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway, ultimately inhibiting cancer cell proliferation.[3][5]
Experimental Workflow for Validation
The validation of this compound-induced KRAS degradation involves a multi-step process to confirm the mechanism of action and assess its cellular effects. The workflow below outlines the key experiments.
Logical Relationship: this compound vs. cis-ACBI3
The distinct activities of this compound and its stereoisomer, cis-ACBI3, provide a clear logical framework for validating the mechanism of KRAS degradation.
Detailed Experimental Protocols
KRAS Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction in total KRAS protein levels following treatment with this compound or cis-ACBI3.
-
Cell Culture and Treatment: Seed KRAS mutant cancer cells (e.g., GP5d, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or cis-ACBI3 (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against KRAS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the KRAS band intensity to the loading control to determine the relative protein levels. The DC50 value is calculated as the concentration of the compound that induces 50% degradation of the target protein.
In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of KRAS prior to its degradation.
-
Cell Treatment: Culture KRAS mutant cells and treat them with this compound or a vehicle control for a short duration (e.g., 1-4 hours). To observe the accumulation of ubiquitinated KRAS, co-treat the cells with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C to pull down KRAS and its binding partners. The following day, add protein A/G agarose beads to capture the antibody-protein complexes.
-
Western Blotting: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated KRAS. An increase in the ubiquitinated KRAS signal in the this compound-treated sample compared to the control indicates PROTAC-induced ubiquitination.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or cis-ACBI3 for 5 days.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting the data on a dose-response curve.
Whole-Cell Proteomics Analysis
This method provides an unbiased, global view of protein expression changes following treatment, confirming the selectivity of this compound for KRAS.[10][11][12]
-
Sample Preparation: Treat GP2d cells with 50 nM this compound or cis-ACBI3 for 8 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A volcano plot is typically used to visualize proteins that are significantly up- or downregulated. In the case of this compound, this analysis confirms the specific and significant downregulation of KRAS with minimal effects on other proteins, including the closely related HRAS and NRAS, demonstrating the high selectivity of the degrader.[3][4]
References
- 1. news-medical.net [news-medical.net]
- 2. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 10. Whole-cell proteomics and Analysis by Tandem Mass Tagging-based proteomics [protocols.io]
- 11. scispace.com [scispace.com]
- 12. protocols.io [protocols.io]
Revolutionizing Cancer Therapy: A Comparative Guide to Protein Degradation with ACBI3 versus Traditional Inhibition
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of ACBI3, a novel pan-KRAS protein degrader, against traditional KRAS inhibitors. We present supporting experimental data, detailed protocols, and pathway visualizations to objectively evaluate the advantages of targeted protein degradation over conventional inhibition strategies in the context of KRAS-driven cancers.
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its smooth protein structure and high affinity for GTP. The recent development of specific KRAS inhibitors has marked a significant breakthrough. However, the emergence of resistance and the presence of numerous KRAS mutations beyond the commonly targeted G12C variant highlight the need for alternative therapeutic strategies.
Targeted protein degradation has emerged as a powerful new modality in drug discovery. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This compound is a first-in-class, potent, and selective pan-KRAS degrader that utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of KRAS.[1][2] This guide will compare the performance of this compound with established and emerging KRAS inhibitors, focusing on their mechanism of action, efficacy, and the broader implications for cancer therapy.
Mechanism of Action: Degradation vs. Inhibition
Small molecule inhibitors typically function by binding to a protein's active site, thereby blocking its enzymatic activity. In contrast, PROTACs like this compound physically remove the target protein from the cell.
This compound-Mediated KRAS Degradation:
This compound is a heterobifunctional molecule composed of a ligand that binds to KRAS and another ligand that recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between KRAS, this compound, and VHL. The E3 ligase then polyubiquitinates KRAS, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple KRAS proteins.
dot
Figure 1: this compound-Mediated Protein Degradation Pathway. This diagram illustrates the mechanism by which this compound induces the degradation of the KRAS protein.
KRAS Inhibition:
KRAS inhibitors, such as the G12C-specific inhibitors Sotorasib and Adagrasib, and pan-KRAS inhibitors like BI-2865, bind to KRAS to block its signaling activity. These inhibitors typically target the GDP-bound ("off") state of KRAS, preventing its activation, or the GTP-bound ("on") state, blocking its interaction with downstream effectors.
dot
Figure 2: Mechanism of KRAS Inhibition. This diagram shows how small molecule inhibitors block the activity of the KRAS protein.
Head-to-Head Comparison: this compound vs. KRAS Inhibitors
Recent preclinical studies have provided compelling evidence for the advantages of this compound-mediated degradation over traditional inhibition. A key study by Popow et al. in Science demonstrated the superior performance of this compound compared to the KRAS G12C inhibitor sotorasib and the KRAS G12D inhibitor MRTX1133.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro Efficacy of this compound vs. KRAS Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC50 / DC50 (nM) | Reference |
| This compound | pan-KRAS (13 mutants) | GP5d (KRAS G12D) | Proliferation (5 days) | 5 | [1] |
| This compound | pan-KRAS (13 mutants) | SW620 (KRAS G12V) | Proliferation (5 days) | 15 | [1] |
| This compound | pan-KRAS (13 mutants) | GP5d (KRAS G12D) | Degradation (24h) | 2 | [1] |
| This compound | pan-KRAS (13 mutants) | SW620 (KRAS G12V) | Degradation (24h) | 7 | [1] |
| Sotorasib | KRAS G12C | Various | Proliferation | Variable | [4][5] |
| MRTX1133 | KRAS G12D | Various | Proliferation | Potent in vitro | [3][6] |
| BI-2865 | pan-KRAS | Various | Proliferation | Potent in vitro | [7][8] |
Note: Direct head-to-head IC50/DC50 values in the same study are limited in the public domain. The data presented for inhibitors are based on their reported potent in vitro activities.
Table 2: In Vivo Efficacy of this compound
| Model | Compound | Dosing | Outcome | Reference |
| RKN xenograft (KRAS G12V) | This compound | 30 mg/kg daily, i.p. | Tumor regression | [1] |
| GP2d xenograft (KRAS G12D) | This compound | 30 mg/kg s.c. q.d. | Tumor shrinkage | [9] |
Key Advantages of this compound-Mediated Degradation
-
Broad Mutant Coverage: this compound effectively degrades 13 of the 17 most common KRAS mutants, offering a therapeutic option for a wider range of KRAS-driven cancers compared to mutation-specific inhibitors.[2]
-
Overcoming Resistance: By eliminating the entire KRAS protein, this compound can potentially overcome resistance mechanisms that arise from mutations in the inhibitor binding site or upregulation of KRAS expression.
-
Sustained Pathway Inhibition: Degradation of KRAS leads to a more profound and sustained suppression of downstream signaling pathways, such as the MAPK pathway, compared to the transient inhibition achieved by small molecules.[2]
-
Catalytic Mechanism: The catalytic nature of PROTACs means that a single molecule of this compound can induce the degradation of multiple KRAS protein molecules, potentially leading to greater efficacy at lower doses.
Experimental Protocols
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
dot
Figure 3: Experimental Workflow. This diagram outlines a typical workflow for the preclinical assessment of this compound and KRAS inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., GP5d, SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, a KRAS inhibitor, or a vehicle control (e.g., DMSO) for the desired duration (e.g., 5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot for Protein Degradation
Objective: To quantify the reduction in KRAS protein levels following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for KRAS and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control to determine the percentage of KRAS degradation. Calculate the DC50 (concentration for 50% degradation) from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Analysis: Analyze the soluble fraction by Western blot to detect the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The development of the pan-KRAS degrader this compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. By harnessing the cell's own protein degradation machinery, this compound offers several key advantages over traditional small molecule inhibitors, including broader mutant coverage, the potential to overcome resistance, and more sustained pathway inhibition. The preclinical data strongly supports the continued investigation of this compound and the broader application of targeted protein degradation as a promising therapeutic strategy for a wide range of challenging diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the potential of this innovative approach.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BI-2865 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. eubopen.org [eubopen.org]
Assessing the Sustained Effect of ACBI3 on KRAS Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted cancer therapies is rapidly evolving. While inhibitors targeting specific KRAS mutations have shown clinical success, the emergence of protein degraders offers a novel therapeutic modality with the potential for a more profound and sustained anti-tumor effect. This guide provides a comparative analysis of ACBI3, a pan-KRAS degrader, against leading KRAS inhibitors, with a focus on the sustained impact on KRAS protein levels. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in evaluating these distinct mechanisms of action.
Executive Summary
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of multiple KRAS mutants.[1] Unlike inhibitors that transiently block KRAS activity, this compound hijacks the cell's natural protein disposal system to eliminate the KRAS protein entirely. This guide compares this compound to the KRAS G12C inhibitors Sotorasib and Adagrasib, and the KRAS G12D inhibitor MRTX1133, highlighting the potential for a more durable response with a degradation strategy.
Data Presentation: this compound vs. KRAS Inhibitors
The following tables summarize the key characteristics and available efficacy data for this compound and its comparator inhibitors.
Table 1: Overview of this compound and Comparator KRAS-Targeted Therapies
| Feature | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) | MRTX1133 |
| Mechanism of Action | Pan-KRAS Protein Degrader (PROTAC) | Covalent Inhibitor of KRAS G12C | Covalent Inhibitor of KRAS G12C | Non-covalent, selective inhibitor of KRAS G12D |
| Target | Degrades multiple KRAS mutants (13 of 17 common variants)[1] | Specifically targets KRAS G12C mutation | Specifically targets KRAS G12C mutation | Specifically targets KRAS G12D mutation |
| Molecular Approach | Induces proximity between KRAS and the VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[2] | Forms an irreversible covalent bond with the cysteine residue of KRAS G12C, locking it in an inactive state. | Forms an irreversible covalent bond with the cysteine residue of KRAS G12C, locking it in an inactive state. | Binds non-covalently to the switch-II pocket of KRAS G12D. |
| Key Advantage | Potential for sustained pathway inhibition through protein elimination.[2] | First-in-class approved KRAS G12C inhibitor. | Demonstrates CNS penetration. | Targets the most common KRAS mutation. |
| Negative Control | cis-ACBI3 (binds KRAS but not VHL)[2] | Not applicable | Not applicable | Not applicable |
Table 2: Comparative Efficacy and Duration of Response
| Parameter | This compound (PROTAC representative data) | Sotorasib (NSCLC) | Adagrasib (NSCLC) | MRTX1133 (Preclinical) |
| Sustained Effect on KRAS Levels | Maintained degradation for up to 72 hours in cell lines (LC-2 data).[3][4][5] | Inhibition is dependent on drug concentration and protein turnover. | Inhibition is dependent on drug concentration and protein turnover. | Inhibition is dependent on drug concentration and protein turnover. |
| Median Duration of Response | Not yet established in clinical trials. | 12.3 months[6] | 8.5 months | Not yet established in clinical trials. |
| Objective Response Rate (ORR) | Preclinical tumor regression observed.[7] | 41%[6] | 43% | Preclinical tumor regression observed. |
Note: The data for the sustained effect of this compound is based on a representative KRAS G12C-targeting PROTAC (LC-2) as specific time-course data for this compound is not yet publicly available. This data illustrates the potential for prolonged KRAS knockdown with a degradation strategy compared to inhibition.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on protein levels. Below are established protocols for quantifying KRAS protein, which can be adapted for studying the effects of this compound and other KRAS-targeted therapies.
Western Blotting for KRAS Quantification
This protocol provides a standard method for determining the relative abundance of KRAS protein in cell lysates.
a. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound, a KRAS inhibitor, or vehicle control for the specified time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS (e.g., pan-KRAS antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation-Mass Spectrometry (IP-MS) for KRAS Quantification
IP-MS offers a highly sensitive and specific method for quantifying KRAS protein levels and can distinguish between different KRAS isoforms and mutants.[8][9]
a. Immunoprecipitation:
-
Prepare cell lysates as described in the Western blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with a KRAS-specific antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the captured proteins from the beads.
b. Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
c. LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify KRAS-specific peptides based on their mass-to-charge ratio and fragmentation pattern.
-
Use stable isotope-labeled peptides as internal standards for absolute quantification.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: KRAS signaling pathway and the mechanism of this compound-mediated degradation.
Caption: Experimental workflow for assessing the sustained effect on KRAS levels.
Conclusion
This compound represents a promising therapeutic strategy that addresses the limitations of traditional KRAS inhibitors by inducing the degradation of the KRAS protein. The key differentiator of a PROTAC-based approach is the potential for a more profound and sustained reduction in KRAS levels, which may translate to a more durable clinical response. While direct comparative time-course data for this compound is still emerging, the available information on similar KRAS-targeting PROTACs suggests a significant advantage in the duration of action over small molecule inhibitors. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the long-term effects of KRAS degradation. The continued investigation of pan-KRAS degraders like this compound is critical for advancing the treatment of KRAS-mutant cancers.
References
- 1. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 7. biorxiv.org [biorxiv.org]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
ACBI3: A Pan-KRAS Degrader Takes on the Challenge of KRAS G12D
A Comparative Guide to the Efficacy and Mechanism of ACBI3 Against KRAS G12D Mutant Cancers
For decades, the KRAS oncogene, particularly the G12D mutation, has been a formidable foe in cancer therapy, long considered "undruggable." The emergence of targeted protein degradation has ushered in a new era of hope. This guide provides a comprehensive comparison of this compound, a novel pan-KRAS degrader, with other emerging inhibitors specifically targeting the KRAS G12D mutation. We delve into their performance, supported by preclinical experimental data, and provide detailed methodologies for key experiments to offer researchers, scientists, and drug development professionals a clear perspective on the evolving landscape of KRAS-targeted therapies.
Introduction to this compound: A PROTAC Approach
This compound is a heterobifunctional small molecule known as a proteolysis-targeting chimera (PROTAC).[1] It is designed to hijack the cell's natural protein disposal system to eliminate KRAS proteins.[2] Developed through a collaboration between the University of Dundee and Boehringer Ingelheim, this compound has demonstrated the ability to degrade 13 of the 17 most common KRAS mutants, including the prevalent G12D mutation.[3][4]
The molecule consists of three key components: a ligand that binds to the KRAS protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the KRAS protein, marking it for degradation by the proteasome.[2] This mechanism of action differs significantly from traditional inhibitors that merely block the protein's activity.[5] By inducing degradation, this compound aims for a more profound and sustained suppression of oncogenic signaling.[6]
Performance Data: this compound vs. KRAS G12D-Specific Inhibitors
The following tables summarize the available preclinical data for this compound and prominent KRAS G12D-specific inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Type | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | Pan-KRAS Degrader (PROTAC) | Pan-KRAS | GP2d (KRAS G12D) | 3.9[7] | - | 478 (geometric mean, KRAS mutant lines)[7][8] |
| SW620 (KRAS G12V) | 7[4] | - | 15[4] | |||
| ASP3082 | KRAS G12D Degrader (PROTAC) | KRAS G12D | AsPC-1 | 23[9] | >90[3] | 19[3][9] |
| MRTX1133 | KRAS G12D Inhibitor | KRAS G12D | AGS | - | - | 6[10][11] |
| Panel of KRAS G12D lines | - | - | ~5 (median)[6] | |||
| RMC-9805 | KRAS G12D Inhibitor | KRAS G12D (ON state) | AsPC-1 | - | - | - |
| BI-2852 | Pan-KRAS Inhibitor | KRAS Switch I/II | H358 (KRAS G12C) | - | - | 5,800[12] |
| BAY-293 | Pan-KRAS Inhibitor | KRAS-SOS1 Interaction | KRAS mutant PDAC lines | - | - | 950 - 6,640[13] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. Data for RMC-9805 IC50 was not available in the searched results.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI)/Regression |
| This compound | GP2d xenograft | 30 mg/kg, s.c. daily | 127% TGI (pronounced tumor regression)[7] |
| ASP3082 | PK-59 xenograft | 3 mg/kg, i.v. (day 1, 8, 14) | 88% TGI[9] |
| 30 mg/kg, i.v. | 63% tumor regression[9] | ||
| MRTX1133 | Panc 04.03 xenograft | 10 mg/kg, i.p. twice daily | -62% regression[11] |
| 30 mg/kg, i.p. twice daily | -73% regression[11] | ||
| RMC-9805 | PDAC & NSCLC xenografts | Oral administration | Objective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models[14] |
| BI-2493 | Pancreatic cancer models | - | Suppressed tumor growth and prolonged survival[1] |
TGI: Tumor Growth Inhibition. Data for BI-2493 dosing was not available in the searched results.
Signaling Pathways and Mechanisms of Action
The effectiveness of these compounds lies in their ability to disrupt the oncogenic signaling driven by the KRAS G12D mutation.
Experimental Protocols
Standardized assays are crucial for evaluating the efficacy of KRAS inhibitors and degraders. Below are generalized protocols for key experiments.
Western Blotting for KRAS Degradation
Objective: To quantify the reduction in cellular KRAS protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate KRAS G12D mutant cancer cells (e.g., GP2d, AsPC-1) and allow them to adhere. Treat cells with varying concentrations of the degrader (e.g., this compound, ASP3082) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for KRAS and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry is used to quantify the band intensities. The KRAS signal is normalized to the loading control to determine the relative protein degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
-
Cell Seeding: Seed KRAS G12D mutant cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, MRTX1133) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve. The IC50 value is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound, MRTX1133) and vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal, subcutaneous, oral) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry). Calculate tumor growth inhibition or regression for each treatment group compared to the control group.
Conclusion and Future Perspectives
This compound represents a significant advancement in the quest to target KRAS-mutant cancers, offering a pan-KRAS degradation strategy that is effective against the G12D mutation.[3][4] Preclinical data demonstrates its potent anti-proliferative and in vivo anti-tumor activity.[7][8] In comparison, KRAS G12D-specific inhibitors like MRTX1133 and RMC-9805 have also shown remarkable potency and selectivity, with some advancing into clinical trials.[6][14]
The choice between a pan-KRAS degrader and a mutant-specific inhibitor will likely depend on the specific clinical context, including the tumor type, co-occurring mutations, and the potential for resistance. The development of both approaches is crucial and provides a broader arsenal against KRAS-driven malignancies. Further head-to-head preclinical studies and ultimately, clinical trial data, will be instrumental in defining the optimal therapeutic strategies for patients with KRAS G12D-mutant cancers. The ongoing research in this field holds the promise of transforming the treatment landscape for these challenging diseases.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Setidegrasib (ASP3082) | KRAS G12D PROTAC | Probechem Biochemicals [probechem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 12. opnme.com [opnme.com]
- 13. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Pan-KRAS Degrader ACBI3 Demonstrates Potential to Overcome Resistance to Targeted KRAS Inhibitors
A comparative analysis of the novel pan-KRAS degrader, ACBI3, against established KRAS G12C inhibitors sotorasib and adagrasib reveals a distinct mechanism of action that may circumvent common resistance pathways. While direct cross-resistance studies are emerging, the broad activity of this compound against multiple KRAS mutants, including those associated with acquired resistance to G12C-specific inhibitors, suggests a promising new strategy for patients with KRAS-driven cancers.
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant milestone in treating a subset of non-small cell lung cancer and other solid tumors. However, the efficacy of these targeted therapies is often limited by the development of intrinsic and acquired resistance. A new class of therapeutics, known as proteolysis-targeting chimeras (PROTACs), aims to address these challenges. This compound, a novel PROTAC, induces the degradation of the KRAS protein rather than simply inhibiting its activity, offering a potentially more durable and broad-spectrum anti-cancer strategy.
Mechanism of Action: Inhibition vs. Degradation
Sotorasib and adagrasib are small molecule inhibitors that specifically and covalently bind to the cysteine residue of the KRAS G12C mutant protein.[1] This locks the protein in an inactive state, preventing downstream signaling through pathways like the MAPK and PI3K/AKT cascades, which are critical for tumor cell proliferation and survival.
In contrast, this compound is a heterobifunctional molecule that acts as a pan-KRAS degrader.[2][3][4] One end of the this compound molecule binds to the KRAS protein, while the other end recruits an E3 ubiquitin ligase.[2][3] This proximity induces the cell's natural protein disposal system to tag the KRAS protein for degradation by the proteasome.[2][3] This mechanism is not dependent on a specific mutation like G12C and has been shown to be effective against 13 of the 17 most common KRAS mutations.[2][3] By eliminating the KRAS protein entirely, this compound aims to achieve a more profound and sustained suppression of oncogenic signaling compared to inhibition alone.[4][5]
Cross-Resistance Profile
Resistance to KRAS G12C inhibitors can occur through two main avenues: "on-target" resistance, which involves secondary mutations in the KRAS gene that prevent the inhibitor from binding, and "off-target" resistance, where cancer cells activate alternative signaling pathways to bypass their dependency on KRAS.[1][6][7]
While direct experimental data on this compound's activity in sotorasib- or adagrasib-resistant cell lines is still limited in publicly available literature, the mechanism of pan-KRAS degradation holds a strong theoretical advantage. A similar pan-KRAS degrader, referred to as TKD, has been shown to effectively inhibit the growth of cells with secondary KRAS mutations known to confer resistance to sotorasib and adagrasib, such as Q61H, R68M/S, H95D/Q/R, Y96C, A59S, and A59T.[8] This suggests that pan-KRAS degraders could be effective second-line therapies for patients who develop resistance to G12C-specific inhibitors.
The ability of this compound to degrade multiple KRAS isoforms, including wild-type KRAS, may also help to prevent the emergence of resistance driven by feedback activation of other RAS isoforms, a known mechanism of resistance to targeted KRAS inhibitors.[9]
Comparative Efficacy
Preclinical data indicates that this compound induces potent and durable tumor regression in various KRAS-mutant cancer models.[3][10] The antiproliferative activity of this compound has been demonstrated across a panel of cancer cell lines with different KRAS mutations.[10]
The following table summarizes the reported efficacy of this compound in comparison to sotorasib and adagrasib in preclinical and clinical settings. It is important to note that direct head-to-head comparisons in resistant models are not yet widely available.
| Inhibitor | Mechanism of Action | Target KRAS Mutations | Reported IC50/DC50 | Clinical Efficacy (Objective Response Rate) |
| This compound | Pan-KRAS Degrader (PROTAC) | 13 of 17 most common KRAS mutants | Geometric mean IC50 = 478 nM in KRAS mutant cell lines | Not yet in clinical trials |
| Sotorasib | Covalent Inhibitor | KRAS G12C | Varies by cell line | ~37% in NSCLC, ~21% in pancreatic cancer[11][12][13] |
| Adagrasib | Covalent Inhibitor | KRAS G12C | Varies by cell line | ~43% in NSCLC, ~19% in CRC (monotherapy)[14][15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS inhibitors on the proliferation of cancer cell lines.
Materials:
-
KRAS mutant cancer cell lines (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12C, SW620 for G12V)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS inhibitors (this compound, sotorasib, adagrasib) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS inhibitors in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitors or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for KRAS Degradation and Pathway Analysis
Objective: To assess the degradation of KRAS protein and the inhibition of downstream signaling pathways (MAPK and PI3K/AKT) upon treatment with KRAS inhibitors.
Materials:
-
KRAS mutant cancer cell lines
-
KRAS inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of KRAS inhibitors for the desired time points (e.g., 4, 24, 48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of protein degradation and pathway inhibition.
Signaling Pathways and Resistance Mechanisms
The distinct mechanisms of action of this compound and covalent KRAS G12C inhibitors lead to different interactions with the complex signaling networks that drive cancer.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sotorasib Shows Activity in KRAS G12C–Mutated Pancreatic Cancer - The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. dovepress.com [dovepress.com]
- 15. Adagrasib is superior to docetaxel in previously treated patients with KRASG12C-mutated advanced non-small cell lung cancer - BJMO [bjmo.be]
validating the selectivity of ACBI3 for KRAS over HRAS and NRAS
A Comparative Guide to the Selectivity of the Pan-KRAS Degrader, ACBI3
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable foe in oncology, long considered "undruggable" due to its challenging molecular structure.[1] The development of targeted therapies has been a significant breakthrough, yet many have been limited to specific KRAS mutations.[2][3] A novel proteolysis-targeting chimera (PROTAC), this compound, has emerged as a promising therapeutic agent with the ability to selectively degrade a wide array of oncogenic KRAS mutants while notably sparing its close family members, HRAS and NRAS.[4][5] This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Unprecedented Selectivity for KRAS
This compound is a first-in-class PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag KRAS for degradation by the cell's natural disposal system, the ubiquitin-proteasome pathway.[1][2][4][6] This mechanism of action allows this compound to target and eliminate 13 of the 17 most common KRAS mutations, offering a potential treatment for a broad spectrum of KRAS-driven cancers.[2][4][6]
Quantitative Analysis of Selectivity
The selectivity of this compound for KRAS over its paralogs, HRAS and NRAS, has been demonstrated through rigorous proteomic analysis. The following table summarizes the quantitative data from these studies.
| Target Protein | Log2 Fold Change (this compound vs. cis-ACBI3) | -logP value | Interpretation |
| KRAS | Significant Negative Change | High | Selective Degradation |
| HRAS | -0.0006 | 0.001 | No Significant Change |
| NRAS | -0.12 | 0.52 | No Significant Change |
Data from whole-cell proteomics mass spectrometry analysis of GP2d cells treated with 50 nM this compound or its inactive stereoisomer, cis-ACBI3, for 8 hours.[5]
Mechanism of Action and Signaling Pathway
This compound's innovative approach hinges on its bifunctional nature. One end of the molecule binds to the target KRAS protein, while the other end engages the VHL E3 ligase. This proximity induces the ubiquitination of KRAS, marking it for destruction by the proteasome. The degradation of KRAS leads to a profound and sustained suppression of the downstream MAPK signaling pathway, a critical driver of tumor growth.[4][5]
Caption: this compound facilitates the formation of a ternary complex between KRAS and VHL E3 ligase, leading to KRAS ubiquitination and subsequent proteasomal degradation, ultimately inhibiting downstream signaling pathways.
Experimental Protocols
The validation of this compound's selectivity relies on precise and well-controlled experiments. Below are the detailed methodologies for the key assays cited.
Whole-Cell Proteomics Mass Spectrometry
-
Objective: To globally assess the selectivity of this compound-induced protein degradation across the proteome.
-
Cell Line: GP2d cells.
-
Treatment: Cells were treated with 50 nM of either this compound or its inactive stereoisomer, cis-ACBI3, for 8 hours. The cis-ACBI3 serves as a negative control as it can still bind to KRAS but is deficient in binding to VHL, thus not inducing degradation.[4][5]
-
Sample Preparation: Following treatment, cells were lysed, and proteins were extracted. Proteins were then digested into peptides.
-
Mass Spectrometry: The peptide samples were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify thousands of proteins.
-
Data Analysis: Protein abundance levels in this compound-treated cells were compared to those in cis-ACBI3-treated cells. The log2 fold change and p-values were calculated to determine the statistical significance of any protein level changes.
Antiproliferative Assays
-
Objective: To determine the effect of this compound on the growth of cancer cell lines with different KRAS mutation statuses.
-
Cell Lines: A panel of cancer cell lines with various KRAS mutations and KRAS wild-type (WT) cell lines.
-
Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.01-10000 nM) for 5 days.[7]
-
Assay: Cell viability was measured using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each cell line to determine the potency of this compound. A significantly lower IC50 in KRAS mutant cell lines compared to KRAS WT cell lines indicates selective antiproliferative activity.
Experimental Workflow for Selectivity Validation
The process of validating the selectivity of this compound involves a logical progression from biochemical to cellular assays.
Caption: A streamlined workflow for validating the selectivity of this compound, from initial design and biochemical assessment to cellular and in vivo confirmation.
Logical Relationship of this compound's Selectivity
The remarkable selectivity of this compound for KRAS is not a matter of chance but a result of meticulous structure-based design. The molecule was optimized to enhance the stability of the KRAS:this compound:VHL ternary complex, a key determinant for efficient degradation.[4][5] This optimization creates a highly favorable binding interface for KRAS over the closely related HRAS and NRAS proteins.
Caption: The selectivity of this compound is driven by its structure-based design, which promotes the formation of a stable ternary complex specifically with KRAS, leading to its targeted degradation.
References
- 1. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ACBI3 and MRTX1133 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for pancreatic cancer, particularly those harboring KRAS mutations, two innovative molecules, ACBI3 and MRTX1133, have emerged as promising candidates. This guide provides a comparative analysis of their preclinical performance in pancreatic cancer models, drawing upon available experimental data. While direct head-to-head studies are not yet published, this document synthesizes the existing evidence to offer an objective comparison of their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. MRTX1133
| Feature | This compound | MRTX1133 |
| Mechanism of Action | Proteolysis Targeting Chimera (PROTAC) | Non-covalent small molecule inhibitor |
| Target Specificity | Pan-KRAS degrader (targets multiple KRAS mutants, including G12D)[1][2] | Selective inhibitor of KRAS G12D[3][4] |
| Mode of Action | Induces degradation of KRAS protein via the ubiquitin-proteasome system[1] | Binds to and inhibits the activity of the KRAS G12D protein[3][4] |
| Reported In Vitro Potency | Geometric mean IC50 = 478 nM across a panel of KRAS mutant cell lines[5] | Median IC50 of approximately 5 nM in KRAS G12D-mutant cancer cell lines[3] |
| Reported In Vivo Efficacy | Tumor regression in a KRAS G12V xenograft model[5][6] | Significant tumor regression in KRAS G12D pancreatic cancer xenograft and immunocompetent models[3][7] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and MRTX1133 lies in their approach to neutralizing the oncogenic KRAS protein.
MRTX1133 is a highly selective, non-covalent inhibitor that specifically targets the KRAS G12D mutant protein.[3][4] By binding to this specific mutant, it locks the protein in an inactive state, thereby blocking its downstream signaling through critical pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3] This targeted inhibition aims to halt the uncontrolled cell proliferation and survival driven by the KRAS G12D mutation.
This compound , on the other hand, is a proteolysis-targeting chimera (PROTAC). It acts as a molecular bridge, bringing the KRAS protein into proximity with an E3 ubiquitin ligase called von Hippel-Lindau (VHL).[1] This proximity triggers the cell's natural protein disposal system to tag the KRAS protein for degradation by the proteasome. A key distinction of this compound is its "pan-KRAS" activity, meaning it can induce the degradation of multiple KRAS variants, not just G12D.[1][2]
Preclinical Efficacy: An Indirect Comparison
Direct comparative efficacy data for this compound and MRTX1133 in the same pancreatic cancer models is not publicly available. However, by examining their performance in respective studies, we can draw an indirect comparison.
In Vitro Studies
| Compound | Cell Line(s) | KRAS Mutation | Key Findings |
| This compound | Panel of KRAS mutant cell lines | Various KRAS mutations | Geometric mean IC50 = 478 nM[5] |
| MRTX1133 | KRAS G12D-mutant pancreatic and other cancer cell lines | G12D | Median IC50 ≈ 5 nM[3] |
| MRTX1133 | HPAC (pancreatic) | G12D | Dose-dependent inhibition of cell viability[3] |
The available data suggests that MRTX1133 exhibits high potency in the nanomolar range specifically against KRAS G12D mutant cell lines. This compound's potency is reported as a geometric mean across a broader range of KRAS mutations.
In Vivo Studies
| Compound | Model | KRAS Mutation | Dosing | Key Findings |
| This compound | RKN xenograft | G12V | 30 mg/kg daily, intraperitoneal | Induced tumor regression[5][6] |
| MRTX1133 | HPAC xenograft (pancreatic) | G12D | 30 mg/kg twice daily, intraperitoneal | Near-complete response with 85% tumor regression[3] |
| MRTX1133 | Immunocompetent PDAC models | G12D | Not specified | Significant tumor regression, with complete or near-complete remissions within 14 days[3] |
In vivo, MRTX1133 has demonstrated significant, dose-dependent anti-tumor activity in pancreatic cancer models, leading to substantial tumor regression.[3] this compound has also shown the ability to induce tumor regression in a xenograft model, although the reported data is not from a pancreatic cancer model.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the preclinical evaluation of this compound and MRTX1133.
In Vitro Proliferation Assays
-
Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
General Protocol:
-
Pancreatic cancer cells with known KRAS mutations are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of either this compound or MRTX1133.
-
After a specified incubation period (e.g., 72 hours or 5 days), cell viability is assessed using a colorimetric or luminescent assay, such as the WST-1 or CellTiter-Glo assay.[8]
-
The resulting data is used to calculate the IC50 values.
-
Western Blot Analysis
-
Objective: To assess the impact of the compounds on the levels of specific proteins in the KRAS signaling pathway.
-
General Protocol:
-
Pancreatic cancer cells are treated with the compound of interest for a defined period.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., pERK, pAKT, total KRAS) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody that binds to the primary antibody and allows for detection.
-
The protein bands are visualized and quantified to determine changes in protein expression or phosphorylation.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
General Protocol:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human pancreatic cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the compound (e.g., MRTX1133 at 30 mg/kg twice daily via intraperitoneal injection) for a specified duration.[3] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot, immunohistochemistry).
-
Signaling Pathways Targeted
Both this compound and MRTX1133 ultimately aim to disrupt the oncogenic signaling driven by mutant KRAS. The primary downstream pathways affected are the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and growth.
Conclusion
This compound and MRTX1133 represent two distinct and promising strategies for targeting KRAS-mutant pancreatic cancer. MRTX1133 has demonstrated potent and selective inhibition of KRAS G12D, with compelling preclinical efficacy in various pancreatic cancer models. This compound offers a broader approach by inducing the degradation of multiple KRAS mutants, a strategy that may address a wider range of KRAS-driven cancers.
The data presented in this guide, while not from direct comparative studies, provides a valuable framework for understanding the relative strengths and characteristics of each molecule. As research progresses, head-to-head comparisons will be crucial to fully elucidate their therapeutic potential and inform clinical development strategies for patients with pancreatic cancer.
References
- 1. opnme.com [opnme.com]
- 2. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for ACBI3
This document provides crucial safety information and detailed procedures for the proper disposal of ACBI3, a selective, potent, and in vivo active pan-KRAS PROTAC degrader. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Data Presentation: this compound Safety and Disposal Information
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Primary Hazards | None identified. However, good laboratory practices should always be followed. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | General Laboratory Practice |
| First Aid - Eye Contact | Remove contact lenses, flush with plenty of water, and seek medical attention. | [1] |
| First Aid - Skin Contact | Rinse skin with plenty of water and remove contaminated clothing. | [1] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. | [1] |
| First Aid - Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |
| Storage | Solid Powder: -20°C for up to 3 years, 4°C for up to 2 years. In Solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1][2] |
| Spill Management | Wear appropriate PPE. For solid spills, avoid dust formation and sweep up. For liquid spills, absorb with inert material. Place in a suitable, labeled container for disposal. | General Laboratory Practice |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. | General Laboratory Practice |
| Ecological Information | No data available on toxicity, persistence, degradability, bioaccumulative potential, or mobility in soil. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
While this compound is not classified as a hazardous substance, proper disposal is essential to maintain a safe laboratory environment and comply with regulations. The following protocols provide detailed steps for disposing of this compound in various forms.
Disposal of Solid (Powder) this compound
-
Collection : Carefully collect any waste this compound powder in a clearly labeled, sealed container.
-
Labeling : Label the container as "Non-hazardous Chemical Waste" and include the chemical name "this compound".
-
Disposal : Dispose of the container through your institution's chemical waste management program. Follow all local, state, and federal regulations.
Disposal of this compound in Solvent (Liquid Waste)
-
Collection : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Solvent Compatibility : Ensure the waste container is compatible with the solvent used to dissolve this compound (e.g., DMSO).
-
Labeling : Label the container with "Non-hazardous Chemical Waste," the chemical name "this compound," and the solvent(s) present.
-
Disposal : Dispose of the liquid waste container through your institution's chemical waste management program.
Disposal of Contaminated Labware and Materials
-
Segregation : Separate disposable labware (e.g., pipette tips, microfuge tubes) and other materials (e.g., gloves, absorbent pads) contaminated with this compound from regular trash.
-
Decontamination : If the labware is also contaminated with biological material (e.g., cell cultures), it must be decontaminated. The preferred method is autoclaving.[3][4]
-
Collection : Place all contaminated solid waste into a designated biohazard bag or a labeled container for chemical waste, depending on the nature of the contamination.
-
Disposal :
Mandatory Visualization: this compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound-mediated degradation of KRAS, a key process in its anti-cancer activity.[2][5][6][7][8][9]
Caption: this compound-mediated degradation of oncogenic KRAS via the formation of a ternary complex with VHL E3 ligase.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. rcsi.com [rcsi.com]
- 5. This compound | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. This compound|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]
Essential Safety and Operational Protocols for Handling ACBI3
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of ACBI3, a potent pan-KRAS PROTAC degrader. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Immediate Safety Information
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is a potent bioactive molecule that requires careful handling to minimize exposure.[1] The primary solvent for this compound, Dimethyl Sulfoxide (DMSO), has its own set of handling requirements due to its ability to readily penetrate the skin, potentially carrying dissolved substances with it.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound in both its powdered and solubilized forms.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Standard nitrile gloves (for incidental contact with solutions) |
| Handling of this compound Powder/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of this compound in DMSO Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (Butyl rubber, fluoroelastomer, or neoprene recommended over standard nitrile gloves)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Nitrile gloves may degrade rapidly with prolonged exposure to DMSO and are only suitable for brief, incidental contact.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Logistical and Operational Plan
Storage
Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.
Solubility
This compound is soluble in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.
Experimental Protocols: Step-by-Step Guidance
Workflow for Handling and Solution Preparation
The following workflow outlines the safe handling of this compound from receipt to the preparation of a stock solution.
Step-by-Step Solution Preparation
-
Preparation : Designate a specific handling area, preferably within a certified chemical fume hood. Assemble all necessary equipment, including appropriate PPE, and thoroughly review the Safety Data Sheet (SDS).
-
Weighing : In the fume hood, carefully weigh the desired amount of this compound powder using a disposable weigh boat to minimize contamination.
-
Solubilization : Slowly add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired stock concentration. Sonication may be used to aid dissolution.
-
Storage : Aliquot the stock solution into clearly labeled, tightly sealed vials for storage at -80°C for up to 6 months or -20°C for up to 1 month.
Disposal Plan
A clear and concise plan for the disposal of this compound and associated materials is essential to prevent contamination and ensure environmental safety.
-
Solid Waste : Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions of this compound in DMSO should be collected in a separate, labeled, and sealed waste container for organic solvents. These should be disposed of via chemical incineration equipped with an afterburner and scrubber. Do not pour down the drain.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
Mechanism of Action and Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades KRAS proteins.
This compound PROTAC Mechanism
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.
KRAS Signaling Pathway
KRAS is a key protein in signaling pathways that control cell growth, differentiation, and survival. Mutations in KRAS can lead to its constitutive activation, driving cancer development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
